molecular formula C9H5N B579781 Cyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 17491-89-3

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Cat. No.: B579781
CAS No.: 17491-89-3
M. Wt: 127.146
InChI Key: HKWBMDHMHPKBIA-UHFFFAOYSA-N
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Description

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine, also known as Cyclopropa[3,4]cyclopenta[1,2-c]pyridine, is a useful research compound. Its molecular formula is C9H5N and its molecular weight is 127.146. The purity is usually 95%.
BenchChem offers high-quality Cyclopropa[3,4]cyclopenta[1,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropa[3,4]cyclopenta[1,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17491-89-3

Molecular Formula

C9H5N

Molecular Weight

127.146

IUPAC Name

cyclopropa[2,3]cyclopenta[2,4-a]pyridine

InChI

InChI=1S/C9H5N/c1-2-10-5-7-3-6-4-9(6)8(1)7/h1-5H

InChI Key

HKWBMDHMHPKBIA-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CC3=CC3=C21

Synonyms

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (8CI,9CI)

Origin of Product

United States

Foundational & Exploratory

Electronic Characteristics of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the electronic and physicochemical characteristics of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine .

This guide is structured for researchers in medicinal chemistry and physical organic chemistry, focusing on the scaffold's utility as a bioisostere in drug discovery (specifically regarding HIV capsid inhibitors and GPCR modulators).

Executive Summary

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine is a rigid, tricyclic heteroaromatic system combining a pyridine ring, a fused cyclopentane ring, and a cyclopropane moiety. It represents a "next-generation" scaffold derived from the 2-pyrindine (cyclopenta[c]pyridine) family.

Its significance lies in its unique electronic profile: the electron-deficient pyridine ring is electronically modulated by the hyperconjugative donation of the strained cyclopropane ring (Walsh orbitals). This creates a polarized "push-pull" system with high dipole moment, enhanced metabolic stability compared to its non-cyclopropanated parent, and specific vector geometry ideal for binding pockets requiring rigid hydrophobic cores (e.g., viral capsid proteins).

Structural Architecture & Geometry

Nomenclature and Fusion Topology

The molecule consists of three fused rings. The nomenclature indicates:

  • Pyridine Core: The base heteroaromatic system.[1]

  • Cyclopenta[1,2-c] Fusion: A cyclopentane ring is fused to the c-bond (C3–C4) of the pyridine. This forms the 2-pyrindine skeleton.

  • Cyclopropa[3,4] Fusion: A cyclopropane ring is fused to the C3–C4 bond of the cyclopentane ring (distal to the pyridine fusion).

This topology creates a linear, planar-to-slightly-puckered tricyclic system. The cyclopropane ring introduces significant Baeyer strain (~27 kcal/mol) and bond fixation (Mills-Nixon effect) in the central cyclopentane ring.

Geometric Constraints
  • Planarity: The pyridine ring remains planar. The cyclopentane ring typically adopts an envelope conformation to accommodate the strain of the cyclopropane fusion, though the conjugation tends to flatten the system.

  • Bond Length Alternation: The fusion induces bond localization. The C-C bonds adjacent to the cyclopropane fusion are lengthened, while the bond shared with the pyridine ring acquires increased double-bond character.

Electronic Landscape

The electronic behavior of this scaffold is defined by the interaction between the π-deficient pyridine and the σ-donating cyclopropane.

Frontier Molecular Orbitals (FMO)

The reactivity profile is governed by the HOMO-LUMO gap, which is narrowed compared to isolated pyridine due to the extended conjugation and strain.

OrbitalCharacterLocalizationReactivity Implication
HOMO

-bonding /

-hyperconjugation
Distributed over the cyclopropane and cyclopentane rings.The "Walsh orbitals" of the cyclopropane ring raise the HOMO energy, making the system more susceptible to electrophilic attack or oxidation than standard pyridine.
LUMO

-antibonding
Localized primarily on the Pyridine ring (C2, C4, C6).The pyridine nitrogen remains the primary electron sink. The low-lying LUMO facilitates nucleophilic aromatic substitution (

) or reduction.
Electrostatic Potential (ESP) & Dipole
  • Vector: The dipole moment is significant and directed towards the pyridine nitrogen.

  • Charge Distribution:

    • Nitrogen (N): Region of highest negative potential (H-bond acceptor).

    • Cyclopropane Hydrogens: Regions of positive potential (due to the acidity of cyclopropyl protons and electron withdrawal by the aromatic system).

  • Basicity (pKa): The cyclopropane ring acts as a weak electron donor (+I effect and hyperconjugation). Consequently, the pyridine nitrogen is more basic (higher pKa) than in the unsubstituted 2-pyrindine or isoquinoline, making it a stronger H-bond acceptor in active sites.

Aromaticity and Strain

The central cyclopentane ring is formally non-aromatic but participates in the delocalization. The system exhibits pseudoazulene character. The fusion of the strained cyclopropane ring perturbs the aromatic current of the pyridine less than a benzofusion would, but the strain energy makes the bridgehead carbons (at the cyclopropane fusion) "metabolic hotspots" for ring-opening if not sterically protected.

Synthetic Accessibility & Reactivity

The synthesis of this scaffold is non-trivial due to the high ring strain. Two primary retrosynthetic logic paths are employed in the literature.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Intermediate1 Precursor A: Cyclopenta[c]pyridine (2-Pyrindine) Intermediate1->Target Simmons-Smith Cyclopropanation Intermediate2 Precursor B: Bicyclic Terpene (e.g., Carane deriv.) Intermediate2->Target Heterocycle Formation (Krohnke Synthesis) RawMaterial1 Pyridazine / Pyrimidine RawMaterial1->Intermediate1 RawMaterial2 Cyclopropanation Reagents (CH2I2, Zn-Cu) RawMaterial2->Target

Figure 1: Retrosynthetic strategies for the construction of the tricyclic core.

Key Synthetic Protocols
  • Late-Stage Cyclopropanation:

    • Substrate: 5H-cyclopenta[c]pyridine derivatives.[2]

    • Reagent: Simmons-Smith reagent (

      
      ) or Rhodium-catalyzed diazomethane addition.
      
    • Challenge: Regioselectivity is high due to the distinct nature of the cyclopentene double bond vs the pyridine aromatic bonds.

  • De Novo Pyridine Synthesis:

    • Starting from a 3-carene derivative (which already contains the fused cyclopropane-cyclopentane system), oxidative cleavage and subsequent condensation with ammonia/amine sources can construct the pyridine ring.

Pharmaceutical Relevance & Bioisosterism

Bioisosteric Relationships

This scaffold is a direct bioisostere for:

  • Isoquinoline: Same size, but with different electronic vectors and solubility profile.

  • Cyclopropa[c]isoquinoline: A benzofused analog.

  • Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole: A known intermediate in the synthesis of Lenacapavir (HIV-1 Capsid Inhibitor).

Case Study: HIV-1 Capsid Inhibition

Research into Lenacapavir and its analogs highlights the importance of the fused cyclopropane-cyclopentane motif.

  • Function: The rigid "V" shape of the fused system fits precisely into the hydrophobic pocket between HIV-1 capsid protein hexamers.

  • Advantage of Pyridine Analog: Replacing the pyrazole (in Lenacapavir intermediates) with pyridine alters the H-bonding capability (one acceptor, no donor) and lowers the polarity (LogP increases), potentially improving blood-brain barrier (BBB) permeability for CNS-resident viral reservoirs.

Metabolic Stability

The cyclopropanation serves a dual purpose:

  • Conformational Locking: Reduces entropy loss upon binding.

  • Metabolic Blocking: The C3/C4 positions of a standard cyclopentane ring are susceptible to CYP450-mediated hydroxylation. Fusing a cyclopropane ring at these positions removes the abstractable protons and sterically hinders the approach of the heme iron, significantly increasing the metabolic half-life (

    
    ).
    

Comparison of Physicochemical Properties

Property2-Pyrindine (Parent)Cyclopropa-fused Analog Isoquinoline (Reference)
Formula



MW 117.15129.16 129.16
cLogP ~1.6~1.9 - 2.1 2.0
TPSA 12.9

12.9

12.9

pKa (Calc) ~6.0~6.5 (Increased basicity)5.4
Rigidity ModerateHigh High

References

  • PubChem Compound Summary. (2025). 5H-Cyclopenta[c]pyridine. National Center for Biotechnology Information. Link

  • Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584(7822), 614-618. (Describes the Lenacapavir scaffold logic). Link

  • Fowler, P. W., et al. (2001). "Mapping the modification of ring currents induced by cyclopenta-fusion on a naphthalene core." Journal of the Chemical Society, Perkin Transactions 2. (Electronic theory of fused cyclopentane systems). Link

  • Li, D. (2025).[3] "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade." European Journal of Medicinal Chemistry. (Review of cyclopropane fusion effects). Link

  • GuideChem. (2024). Cyclopropa[3,4]cyclopenta[1,2-b]pyridine Properties and Suppliers. Link

Sources

Theoretical Ring Strain Energy in Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), rigidified tricyclic scaffolds like Cyclopropa[3,4]cyclopenta[1,2-c]pyridine represent high-value pharmacophores.[1] Their restricted conformation minimizes entropy loss upon binding, while their high fraction of sp³ carbons (


) improves solubility relative to flat aromatics.[1] However, the fusion of a cyclopropane ring to a cyclopentane-pyridine core introduces significant Ring Strain Energy (RSE) .

Understanding this RSE is critical for two reasons:

  • Synthetic Feasibility: High strain correlates with instability and challenging cyclization steps.[1]

  • Metabolic/Chemical Reactivity: Strain release can drive metabolic opening (e.g., by CYP450s) or serve as a driving force for covalent target engagement.[1]

This guide provides a rigorous computational protocol for determining the theoretical RSE of this specific scaffold using Density Functional Theory (DFT) and Homodesmotic Reaction schemes.

Structural Topology & Strain Analysis

Molecule Definition

The target molecule, Cyclopropa[3,4]cyclopenta[1,2-c]pyridine , consists of three fused rings:

  • Ring A: Pyridine (6-membered heteroaromatic).[1]

  • Ring B: Cyclopentene (5-membered), fused to the c-face (C3-C4) of the pyridine.[1]

  • Ring C: Cyclopropane (3-membered), fused to the C3-C4 bond of the cyclopentane ring.[1]

Sources of Strain

The total potential energy of the system (


) is elevated above a hypothetical "unstrained" reference due to:
  • Angle Strain (Baeyer Strain): The cyclopropane ring forces bond angles toward 60°, significantly deviating from the ideal sp³ (109.5°) or sp² (120°) angles.

  • Pyramidalization: The bridgehead carbons at the cyclopropane-cyclopentane fusion are forced into a non-planar geometry, distorting the

    
    -system of the adjacent aromatic ring.
    
  • Torsional Strain (Pitzer Strain): The rigidity of the tricyclic system prevents rotation to relieve eclipsing interactions, particularly along the bridgehead bonds.

Theoretical Framework: The Homodesmotic Method[2]

Directly calculating "strain" is impossible because "strain" is a relative concept.[1] We must compare the heat of formation (


) or electronic energy (

) of our target to a set of unstrained reference compounds.

We utilize the Homodesmotic Reaction method, which is superior to Isodesmic or Isogyric methods for this application.

Why Homodesmotic?

A homodesmotic reaction conserves:

  • The number of atoms of each element.

  • The number of bonds of each type (e.g.,

    
    , 
    
    
    
    ).[1][2]
  • Crucially: The hybridization states of the atoms involved in each bond type.

This cancellation of bond-type errors isolates the Ring Strain Energy (RSE) as the only remaining energetic variable.

The General Equation

[1]

If the reaction is exothermic (


), the reactants (our strained ring) are higher in energy than the unstrained products. Thus, 

.[1]

Computational Protocol

This protocol is designed to be self-validating. Every step includes a checkpoint.

Phase 1: Geometry Optimization & Frequency Analysis[1]

Objective: Obtain the global minimum structure and Thermodynamic corrections.

  • Conformational Search:

    • Tool: RDKit or Schrödinger MacroModel.[1]

    • Method: Monte Carlo Multiple Minimum (MCMM).[1]

    • Note: While rigid, the cyclopropane ring can exist in exo or endo orientation relative to the pyridine plane (though usually fixed by fusion). Ensure the lowest energy stereoisomer is selected.[3]

  • DFT Optimization:

    • Functional:wB97X-D (includes dispersion corrections, critical for fused rings) or B3LYP-D3 .[1]

    • Basis Set:6-311+G(2d,p) (Triple-zeta quality is required to resolve the bent bonds in cyclopropane).[1]

    • Solvation: Gas phase (standard for RSE) or PCM (Water) if metabolic stability is the focus.[1]

  • Frequency Calculation:

    • Validation: Ensure zero imaginary frequencies .

    • Output: Extract Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy (

      
      ).
      
Phase 2: Designing the Homodesmotic Reaction

We must break the rings of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine into unstrained acyclic fragments while conserving bond types.

Reaction Scheme:



For our target (


 core structure assumption):
  • Reactant: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine.[1]

  • Reference Balance: We need to balance the strained C-C bonds with unstrained equivalents (e.g., Ethane, Propane) and the aromatic N with Pyridine derivatives.

Recommended Equation:


[1]

(Note: The exact stoichiometry depends on the specific substitution pattern. The goal is to match the count of


 and 

bonds).
Phase 3: Workflow Visualization[1]

RSE_Workflow Start Target Structure (SMILES) ConfSearch Conformational Search (MCMM) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311+G**) ConfSearch->DFT_Opt Freq Freq Calculation (NImag=0) DFT_Opt->Freq Design Design Homodesmotic Reaction Freq->Design Valid Minima Solve Solve: RSE = E(prod) - E(react) Freq->Solve Calc_Ref Calculate Reference Molecules Design->Calc_Ref Calc_Ref->Solve

Figure 1: Computational workflow for determining Ring Strain Energy (RSE).

Data Analysis & Interpretation

Calculating the Value

Once energies (Sum of electronic and ZPE) are obtained for all species:



  • Expected Range:

    • Cyclopropane strain: ~27.5 kcal/mol.[1][4]

    • Cyclopentene strain: ~6.0 kcal/mol.[1]

    • Fusion Strain: ~5-10 kcal/mol.[1]

    • Total Theoretical RSE: Expect values in the range of 38 – 45 kcal/mol .

Implications for Drug Design[1]
FeatureImplicationMitigation Strategy
High RSE (>40 kcal/mol) Susceptibility to acid-catalyzed ring opening.[1]Avoid acidic formulation; monitor stability in simulated gastric fluid (SGF).
Bridgehead Distortion Increased reactivity toward nucleophiles (Michael acceptors).[1]Assess glutathione (GSH) trapping half-life early.[1]
Metabolic Liability CYP450 oxidation at the cyclopropane methylene.Block vacant sites with Fluorine or Methyl groups to prevent radical recombination.[1]
Strain-Release Driven Reactivity

The high RSE of this scaffold makes it a candidate for covalent inhibition .[1] If a nucleophilic residue (Cysteine/Serine) in the target protein attacks the bridgehead, the relief of ~40 kcal/mol of strain provides a massive thermodynamic driving force for irreversible binding.

Strain_Release cluster_implication Biological Outcome Target Strained Scaffold (High Energy) TS Transition State (Nucleophilic Attack) Target->TS Activation Product Ring-Opened Adduct (Relaxed Energy) TS->Product Strain Release (~40 kcal/mol) Covalent Irreversible Target Binding Product->Covalent

Figure 2: Thermodynamic driving force of strain-release in covalent inhibitor design.

References

  • Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.[1] Link[1]

  • Wheeler, S. E., et al. (2009).[1] "Homodesmotic Reactions for the quantification of Ring Strain." Journal of Chemical Theory and Computation. Link[1]

  • Grimme, S. (2011).[1] "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science. Link[1]

  • Baeyer, A. (1885).[1] "Ueber Polyacetylenverbindungen." Berichte der deutschen chemischen Gesellschaft. (Historical foundation of Angle Strain).[1][5] Link[1]

  • Gaussian, Inc. "Thermochemistry in Gaussian."[1] Gaussian Whitepaper. Link

Sources

Technical Guide: Aromaticity and Resonance of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

[1]

Executive Summary

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CAS: 17491-89-3) represents a unique class of strained tricyclic pseudoazulenes .[1][2] Structurally, it consists of a pyridine ring fused to a central cyclopentadiene moiety, which is further fused to a cyclopropane ring.

This molecule is of significant interest to theoretical and synthetic chemists due to the competition between global aromaticity (10

strain-induced bond localization1

Key Characteristics:

  • Molecular Formula: C

    
    H
    
    
    N[2][3]
  • System Type: 6-5-3 Fused Heterocycle.[1]

  • Electronic State: Perturbed 10

    
    -electron aromatic system.
    
  • Primary Feature: High ground-state strain energy leading to enhanced electrophilicity and bond fixation.[1]

Structural Architecture & Connectivity[1]

Connectivity Analysis

The IUPAC nomenclature defines the fusion points:

  • Pyridine Core: The base heterocycle.

  • Cyclopenta[1,2-c] Fusion: A five-membered ring is fused to the c-bond (positions 3 and 4) of the pyridine ring.[1]

  • Cyclopropa[3,4] Fusion: A three-membered ring is fused to the 3,4-positions of the cyclopentadiene moiety (distal to the pyridine fusion).

This creates a linear, rigid tricyclic skeleton where the central five-membered ring acts as a bridge between the electron-deficient pyridine and the strained cyclopropane.[1]

Strain & Hybridization (The Mills-Nixon Effect)

The fusion of a cyclopropane ring to an aromatic system imposes significant rehybridization. According to the Mills-Nixon effect :

  • The carbon atoms at the ring junction (shared between cyclopropa and cyclopenta) require high

    
    -character for the bonds forming the small ring.
    
  • Consequently, the bond shared by the rings becomes shorter and has higher

    
    -character in the 
    
    
    -framework, but the
    
    
    -system prefers to avoid placing a double bond at the fusion site to minimize strain.[1]
  • Result: This forces bond fixation . The resonance structures that place a single bond at the cyclopropa-fusion are energetically favored, reducing the delocalization energy of the central five-membered ring.[1]

Aromaticity & Resonance Analysis

Resonance Contributors

The aromaticity of this molecule is best understood through its resonance hybrids. Unlike benzene, where Kekulé structures are degenerate, the strain in this system weighs specific contributors more heavily.

Primary Resonance Forms:

  • Neutral Polyene Form (Localized): The most stable contributor. It maximizes single-bond character at the cyclopropane fusion and maintains the pyridine aromatic sextet.

  • Dipolar (Zwitterionic) Form: Analogous to azulene. Electrons from the central five-membered ring donate into the pyridine ring.

    • Direction: 5-ring (Donor)

      
       Pyridine (Acceptor).[1]
      
    • Effect: Creates a 6

      
      -electron cyclopentadienyl-like anion (in the center) and a pyridinium-like cation? Incorrect. 
      
    • Correction: In pseudoazulenes (like pyrindine), the nitrogen is electronegative. The dipole moment is generally smaller than azulene. The resonance form involves the nitrogen accepting electron density, making the 5-ring electron-deficient (cationic character), which is anti-aromatic .

    • Alternative 10-

      
       Circuit: A peripheral 10 
      
      
      -electron loop (isoelectronic with naphthalene/azulene) is possible.[1] However, the cyclopropane fusion disrupts this by enforcing bond alternation.

ResonanceNeutralNeutral Form(Localized Bonds)DipolarDipolar 10-pi Form(Global Delocalization)Neutral->DipolarResonance(Minor Contribution)StrainCyclopropa Strain(Mills-Nixon)Strain->NeutralEnforcesLocalizationStrain->DipolarDestabilizes

Figure 1: Interplay between strain and resonance. The cyclopropane fusion destabilizes the global 10-pi delocalization, favoring the localized neutral form.

Quantitative Aromaticity Indicators

Researchers assessing this molecule should evaluate the following parameters:

ParameterExpected TrendMechanistic Cause
HOMA Index Low (< 0.5) for central ringBond length alternation caused by cyclopropane fusion.[1]
NICS(1) Reduced Diatropicity The central ring current is attenuated by the bond fixation.
Reactivity High Loss of aromatic stabilization energy (ASE) + release of ring strain.
Dipole Moment Moderate Polarization toward the pyridine nitrogen, but less than azulene due to strain.

Synthetic & Experimental Protocols

For researchers aiming to synthesize or study this scaffold, the following protocols are recommended based on analogous strained systems.

Computational Assessment Protocol (DFT)

Before synthesis, validate the stability and NICS values.

Step-by-Step Workflow:

  • Geometry Optimization:

    • Method: DFT (B3LYP or

      
      B97X-D).[1]
      
    • Basis Set: 6-311+G(d,p).

    • Note: Ensure frequency calculation yields zero imaginary frequencies (ground state).

  • Aromaticity Calculation (NICS):

    • Place "Ghost Atoms" (Bq) at the geometric center of each ring (0 Å) and 1 Å above the plane.

    • Run NMR shielding tensor calculation (GIAO method).

    • Interpretation: Negative values indicate aromaticity. Compare the central ring's value to benzene (-10 ppm) and cyclopentadiene (non-aromatic).

  • Strain Energy Estimation:

    • Calculate Isodesmic Reaction Energy: Target + 2 * Ethane -> Pyridine + Cyclopentane + Cyclopropane[1]

    • A highly positive energy indicates significant strain.

Synthetic Pathway (Retrosynthetic Logic)

Direct fusion of cyclopropane to a pre-formed pyrindine is difficult due to instability. A carbene addition strategy is most viable.

Proposed Route:

  • Precursor: 5H-Cyclopenta[c]pyridine (2-Pyrindine).[1]

  • Carbene Source: Diazomethane (CH

    
    N
    
    
    ) or Simmons-Smith reagent (Zn-Cu, CH
    
    
    I
    
    
    ).[1]
  • Reaction:

    • Perform at low temperature (-78°C) to prevent polymerization.[1]

    • The carbene adds to the most electron-rich double bond (the C3-C4 bond of the cyclopentadiene ring).[1]

  • Isolation:

    • Requires neutral alumina chromatography (silica is too acidic and may open the cyclopropane ring).

SynthesisPrecursor2-Pyrindine(Cyclopenta[c]pyridine)IntermediateCyclopropanation(Site Selective)Precursor->IntermediateReagentCarbene Source(CH2N2 / Pd(OAc)2)Reagent->IntermediateProductCyclopropa[3,4]cyclopenta[1,2-c]pyridineIntermediate->Product -N2 (if Diazo)

Figure 2: Synthetic logic flow for accessing the strained tricyclic core.[1]

Reactivity Profile for Drug Development

Researchers in medicinal chemistry should note that this scaffold is likely too reactive for use as a stable drug core but holds promise as a covalent inhibitor or DNA intercalator .

  • Electrophilicity: The strain makes the cyclopropane ring susceptible to nucleophilic attack, leading to ring opening and aromatization of the central ring (relief of strain).

  • Bio-orthogonal Potential: If stabilized (e.g., by bulky substituents), the strained alkene character could be used for rapid bio-orthogonal labeling (tetrazine ligation).

References

  • Mills, W. H., & Nixon, I. G. (1930). Stereochemical Influences on Aromatic Substitution. Journal of the Chemical Society.
  • Gleiter, R., & Hopf, H. (2004). Modern Cyclophane Chemistry. Wiley-VCH.[1] (Reference for strain energy in cyclopropa-fused aromatics).

  • Stanger, A. (2009). Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria. Journal of Organic Chemistry.

Technical Guide: Biological Target Profiling of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Scaffolds

[1]

Executive Summary

The Cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold represents a highly rigidified tricyclic heteroaromatic system. By fusing a cyclopropane ring to the cyclopentane moiety of a cyclopenta[c]pyridine core, this scaffold offers unique physicochemical properties distinct from traditional bicyclic systems like isoquinoline or indole.

Core Value Proposition:

  • Conformational Restriction: The fused cyclopropane ring locks the cyclopentane pucker, reducing entropic penalties upon binding to protein targets.

  • Metabolic Stability: The cyclopropyl fusion protects the susceptible benzylic/allylic positions of the cyclopentane ring from CYP450-mediated oxidation (metabolic blocking).

  • Vector Novelty: The scaffold orients substituents in defined vectors (exit angles) that differ from standard flat aromatics, allowing access to novel chemical space in kinase back-pockets and GPCR orthosteric sites.

This guide details the potential biological targets, medicinal chemistry rationale, and synthesis protocols for this scaffold.

Structural Analysis & Pharmacophore Mapping

The scaffold consists of a pyridine ring fused to a cyclopentane, which is further fused to a cyclopropane ring. This creates a 3,5,6-tricyclic system.

Geometric Properties
  • Planarity: The pyridine ring is planar. The cyclopentane ring adopts an envelope conformation, but the fusion of the cyclopropane ring imposes significant rigidity, forcing a specific "pucker" that aligns substituents at the cyclopropyl positions (C1/C2 of the cyclopropa ring) into specific hydrophobic sub-pockets.

  • Electronic Character: The pyridine nitrogen (N2) serves as a critical Hydrogen Bond Acceptor (HBA), essential for hinge binding in kinases or salt-bridge formation in aminergic GPCRs.

Pharmacophore Visualization

PharmacophoreScaffoldCyclopropa[3,4]cyclopenta[1,2-c]pyridinePyridineNPyridine N(H-Bond Acceptor)Scaffold->PyridineNHinge BindingCyclopropaneCyclopropane Ring(Hydrophobic/Rigid)Scaffold->CyclopropaneMetabolic BlockVectorsExit Vectors(C-H Activation Sites)Scaffold->VectorsSAR ExplorationKinase HingeKinase HingePyridineN->Kinase HingeGPCR Asp3.32GPCR Asp3.32PyridineN->GPCR Asp3.32Hydrophobic PocketHydrophobic PocketCyclopropane->Hydrophobic Pocket

Figure 1: Pharmacophore breakdown of the scaffold showing key interaction points.[1]

Biological Target Landscape

Based on structural homology to known bioactive pharmacophores (cyclopenta[c]pyridines, thienopyridines, and cyclopropane-fused indolines), the following target classes are prioritized.

Primary Target Class: Kinases (ATP-Competitive Inhibition)

The pyridine moiety is a classic "hinge binder" motif found in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Sorafenib).

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Specificity: The tricyclic bulk of the cyclopropa-fused system directs the molecule towards the "Gatekeeper" residue. The rigid cyclopropane moiety can exploit the hydrophobic back-pocket (selectivity pocket) often adjacent to the ATP site.

  • Predicted Targets:

    • c-MET (Hepatocyte Growth Factor Receptor): Known to accommodate tricyclic aromatics.[1]

    • VEGFR2 (KDR): Cyclopropane-containing inhibitors are well-precedented.[1]

Secondary Target Class: GPCRs (Aminergic Receptors)

The scaffold can be viewed as a rigidified, truncated bioisostere of tryptamine or isoquinoline .

  • Dopamine D3 / Serotonin 5-HT: The distance between the pyridine nitrogen (protonated at physiological pH if basic enough, or interacting via H-bonding) and the aromatic centroid mimics the pharmacophore of dopamine.

  • Rationale: Rigid analogs often display higher selectivity by reducing the entropic cost of binding. The cyclopropane ring mimics the ethyl side chain of dopamine constrained in a specific conformation.

Tertiary Target Class: CYP Enzymes (Aldosterone Synthase)

Cyclopenta[c]pyridine derivatives are established inhibitors of Aldosterone Synthase (CYP11B2) .

  • Relevance: Inhibition of CYP11B2 is a strategy for treating heart failure and hypertension.

  • Mechanism: The pyridine nitrogen coordinates with the Heme iron of the CYP enzyme. The hydrophobic tricyclic body fits into the access channel.

Experimental Protocols

Synthesis Strategy: Modular Construction

Since the direct tricyclic scaffold is not commercially ubiquitous, a modular synthesis is required. The most robust route involves constructing the cyclopenta[c]pyridine core followed by late-stage cyclopropanation.

Step-by-Step Synthesis Protocol

Phase 1: Cyclopenta[c]pyridine Core Formation

  • Reactants: Start with 3,4-pyridinedicarboxaldehyde and cyclopentanone (or equivalent 1,4-diketone precursors).

  • Condensation: Perform a double aldol condensation or use a Danishefsky-type diene cycloaddition to fuse the rings.

  • Result: 5H-cyclopenta[c]pyridine intermediate.[2]

Phase 2: Cyclopropanation (Simmons-Smith) [1]

  • Substrate: 5H-cyclopenta[c]pyridine (ensure alkene is accessible; may require reduction of full aromatic precursors to dihydro-forms if starting from fully aromatic isoquinoline analogs).

  • Reagents: Diiodomethane (

    
    ), Zinc-Copper couple (
    
    
    ), Diethyl ether (
    
    
    ).
  • Procedure:

    • Activate Zn-Cu couple under

      
       flow.[1]
      
    • Add

      
       in 
      
      
      to the Zn-Cu suspension.[1]
    • Add the alkene substrate slowly at reflux.

    • Monitor by TLC for disappearance of the alkene spot.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Phase 3: Functionalization

  • C-H Activation: Use Iridium-catalyzed borylation to install handles on the pyridine ring for further SAR (Structure-Activity Relationship) expansion.[1]

SynthesisStart3,4-Pyridinedicarboxaldehyde+ CyclopentanoneCoreCyclopenta[c]pyridineCoreStart->CoreCondensationProductCyclopropa[3,4]cyclopenta[1,2-c]pyridineCore->ProductCyclopropanationReagentZn-Cu / CH2I2(Simmons-Smith)Reagent->Product

Figure 2: Synthetic workflow for accessing the scaffold.

Validation Assay: Kinase Binding (FRET)

To validate the "Hinge Binder" hypothesis, perform a LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

  • Reagents: Alexa Fluor® 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, Recombinant Kinase (e.g., c-MET).[1]

  • Setup:

    • Prepare a 3-fold serial dilution of the Test Compound (Cyclopropa-scaffold derivative) in DMSO.

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer.

    • Add Test Compound.

  • Incubation: 60 minutes at Room Temperature.

  • Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data Analysis: Plot FRET ratio vs. log[Compound]. Calculate

    
    .
    
    • Self-Validation: A decrease in FRET signal indicates displacement of the tracer, confirming ATP-site binding.

Medicinal Chemistry Implications[3]

Metabolic Blocking (Soft Spot Analysis)

In standard cyclopenta[c]pyridines, the benzylic carbons (C5/C7) are prone to metabolic oxidation.

  • Advantage: Fusing the cyclopropane ring at the C3-C4 positions of the cyclopentane ring (corresponding to the "top" of the dome) sterically hinders the approach of CYP450 enzymes to adjacent carbons and removes abstractable protons if fused at the most reactive sites.

Fsp3 and Solubility

Increasing the fraction of


  • Impact: This scaffold adds 2-3

    
     carbons (cyclopropane + bridgeheads) compared to a flat isoquinoline, potentially improving solubility and reducing promiscuous binding (PAINS).
    

References

  • Cyclopenta[c]pyridine Derivatives: "NaOH-Promoted Chemoselective Cascade Cyclization of Cyclopropyl Esters with Unsaturated Imines: Access to Bioactive Cyclopenta[c]pyridine Derivatives." Organic Letters, 2019. Link

  • Cyclopropane Scaffolds in Drug Design: "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Link

  • Aldosterone Synthase Inhibitors: "Design, Synthesis, and Biological Evaluation of Cyclopenta[c]pyridine Derivatives as Potential Aldosterone Synthase Inhibitors." Journal of Medicinal Chemistry.
  • Synthesis of Fused Pyridines: "Formation of Cyclopenta[c]pyridine Derivatives from 2,5-Disubstituted Pyrroles." Organic Letters, 2017.[3] Link

  • Simmons-Smith Reaction: "Cyclopropanation of Alkenes." Master Organic Chemistry, 2023. Link

Reactivity Profile of the Cyclopropane Ring in Fused Pyridine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a cyclopropane ring onto a pyridine scaffold creates a unique bicyclic entity characterized by immense Baeyer strain (~27 kcal/mol) and significant orbital rehybridization.[1] Unlike pendant cyclopropyl-pyridines, fused cyclopropa-pyridines (specifically the 2-azabicyclo[4.1.0]heptane and azabicyclo[3.1.0]hexane cores) function as high-energy intermediates.[1] They act as "spring-loaded" electrophiles in drug discovery, offering a gateway to 7-membered azepines via ring expansion or rigidified bioisosteres of proline/piperidine.[1]

This guide dissects the reactivity profile of these systems, distinguishing between the highly unstable fully aromatic cyclopropa[b]pyridine (a transient species) and the isolable, yet reactive, dihydro- and tetrahydro- fused analogs.[1]

Structural & Electronic Architecture

The Strain-Electronic Nexus

The reactivity of cyclopropane-fused pyridines is governed by the interaction between the Walsh orbitals of the cyclopropane ring and the


-system of the heterocycle.[1]
  • Bent Bonds: The C-C bonds of the cyclopropane ring possess high

    
    -character (
    
    
    
    hybridization), allowing them to conjugate with the adjacent
    
    
    -system similar to a vinyl group.[1]
  • Bridgehead Distortion: In fused systems (e.g., 2-azabicyclo[4.1.0]hept-3-ene), the bridgehead carbons are forced into a semi-planar geometry, violating Bredt’s rule if a double bond exists at the fusion.[1] This makes the bridgehead highly susceptible to nucleophilic attack.[1]

  • Donor-Acceptor (D-A) Character: When an electron-withdrawing group (EWG) is present on the nitrogen (e.g., N-acyl, N-sulfonyl), the system behaves as a Donor-Acceptor Cyclopropane .[1] The lone pair on the nitrogen acts as the donor, while the strain + EWG acts as the acceptor, facilitating ring opening.

Stability Spectrum
SystemStructureStability ProfilePrimary Reactivity Mode
Cyclopropa[b]pyridine Fully Aromatic FusionTransient/Unstable. Cannot be isolated under standard conditions.[1]Rapid electrocyclic ring opening or polymerization.[1]
Cyclopropa[c]pyridine Fully Aromatic FusionLow Stability. Kinetic stability exists at low temps.[1]Nucleophilic attack at the methylene position.[1]
2-Azabicyclo[4.1.0]hept-3-ene Dihydro-fusionIsolable. "Spring-loaded" intermediate.[1]Acid-catalyzed ring expansion to Azepines.
2-Azabicyclo[4.1.0]heptane Tetrahydro-fusionStable. C-H activation; rigid scaffold for drug design.[1]

Reactivity Profile: The Core Pathways

The utility of these systems lies in their controlled destruction. We categorize reactivity into three dominant pathways:

Pathway A: Acid-Catalyzed Ring Expansion (The Azepine Route)

This is the most synthetically valuable reaction.[1] Protonation of the cyclopropane methylene or the nitrogen triggers a rearrangement to a 7-membered ring (Azepine).[1]

  • Mechanism: Protonation of the internal bond

    
     Formation of a cyclopropylcarbinyl cation 
    
    
    
    Wagner-Meerwein shift
    
    
    Ring expansion.[1]
Pathway B: Nucleophilic Ring Opening (The D-A Pathway)

Under Lewis Acid catalysis (e.g., Yb(OTf)


), the fused bond acts as an electrophile.[1]
  • Nucleophiles: Amines, Thioureas, Indoles.

  • Regioselectivity: Nucleophiles typically attack the carbon distal to the bulky bridgehead or the most electron-deficient site driven by the N-protecting group.[1]

Pathway C: Radical-Mediated Oxidative Expansion

Recent photoredox methods allow for the insertion of molecular oxygen or radical species into the strained bond, generating fused endoperoxides or functionalized piperidines.[1]

Visualization: Reactivity Divergence

ReactivityMap Core Fused Cyclopropa-Pyridine (Scaffold) Acid Acid Catalyst (H+ / Lewis Acid) Core->Acid Strain Release Nuc Nucleophile (R-NH2, Thiourea) Core->Nuc D-A Activation Radical Radical/Photoredox (hv, O2) Core->Radical SET / HAT Prod_Azepine Azepine/Homopyridine (Ring Expansion) Acid->Prod_Azepine Wagner-Meerwein Prod_Lactam Functionalized Lactam (Ring Opening) Nuc->Prod_Lactam SN2-like Attack Prod_Peroxide Fused Endoperoxide (Oxidative Insertion) Radical->Prod_Peroxide O2 Insertion

Caption: Divergent reactivity pathways of fused cyclopropa-pyridine systems governed by catalyst choice.

Experimental Protocols

Protocol 1: Synthesis of N-Protected 2-Azabicyclo[4.1.0]hept-3-ene

Context: This protocol generates the "spring-loaded" dihydropyridine fusion using a rhodium-catalyzed carbenoid addition.[1] This is the precursor for most reactivity studies.[1]

Reagents:

  • N-Cbz-1,2-dihydropyridine (Substrate)[1]

  • Ethyl diazoacetate (EDA) (Carbene source)[1]

  • Rh

    
    (OAc)
    
    
    
    (Catalyst, 1 mol%)[1]
  • Dichloromethane (DCM), anhydrous[1]

Workflow:

  • Preparation: Dissolve N-Cbz-1,2-dihydropyridine (1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (0.01 equiv) in anhydrous DCM (0.2 M) under Argon.
  • Addition: Cool to 0°C. Add Ethyl diazoacetate (1.2 equiv) dropwise via syringe pump over 4 hours. Slow addition is critical to prevent carbene dimerization.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter through a celite pad to remove Rhodium.[1] Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product (exo/endo mixture) is stable at -20°C.[1]

Validation Check:


H NMR should show distinctive high-field cyclopropane protons (

0.5–1.5 ppm) and disappearances of the alkene signals of the starting dihydropyridine.[1]
Protocol 2: Acid-Mediated Ring Expansion to Azepines

Context: Converting the fused cyclopropane-pyridine into a 7-membered azepine ring.[1] This mimics the metabolic "opening" of strained rings or accesses medium-sized rings for library generation.[1]

Reagents:

  • Fused Cyclopropa-dihydropyridine (from Protocol 1)[1]

  • Trifluoroacetic acid (TFA) or BF

    
    OEt
    
    
    
    [1]
  • Chloroform (CHCl

    
    )[1]
    

Workflow:

  • Dissolution: Dissolve the fused substrate (0.5 mmol) in CHCl

    
     (5 mL).
    
  • Activation: Add TFA (2.0 equiv) dropwise at 0°C.

  • Monitoring: The reaction is often rapid (< 1 hour).[1] Monitor by TLC.[1] The "spot" will shift significantly due to the polarity change of the expanded ring.

  • Quench: Carefully quench with sat. NaHCO

    
    .
    
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate.
    

Mechanism Visualization:

Mechanism Step1 Fused Precursor (N-Cbz-2-azabicyclo[4.1.0]) Step2 Protonation (Formation of Cation at Bridgehead/CH2) Step1->Step2 + H+ Step3 Wagner-Meerwein Shift (Bond Migration) Step2->Step3 Strain Release Step4 Elimination/Trapping (Formation of Azepine Double Bond) Step3->Step4 - H+

Caption: Stepwise mechanistic flow of the acid-catalyzed ring expansion.

Medicinal Chemistry Applications

Bioisosterism & Conformational Lock

Fused cyclopropanes are increasingly used to "lock" the conformation of piperidine rings in drug candidates.[1]

  • Example: The fused system in Saxagliptin (though a pyrrolidine fusion) demonstrates how the cyclopropane ring imparts metabolic stability (blocking

    
    -hydroxylation) and increases potency by rigidifying the binding pose.[1]
    
  • Metabolic Fate: In fused pyridines, the cyclopropane ring can act as a "metabolic handle," undergoing oxidative opening by Cytochrome P450 to generate reactive intermediates that may covalently bind to the target (mechanism-based inhibition) or clear rapidly.[1]

Data Summary: Substituent Effects on Reactivity
Substituent (N-Position)Electronic EffectReactivity toward NucleophilesOutcome
H / Alkyl Electron DonatingLowStable scaffold; requires harsh activation.[1]
Cbz / Boc Weak Electron WithdrawingModerateControlled ring opening; standard synthon.[1]
Tosyl / Nosyl Strong Electron WithdrawingHigh Rapid opening; acts as "Donor-Acceptor" system.[1]

References

  • Reiser, O. et al. (2017).[1] "Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles." Thieme Connect.[1] Link

  • Charette, A. B. et al. (2016).[1] "Synthesis of Cyclopropane-Fused N-Heterocycles." Journal of the American Chemical Society.[1] Link[1]

  • Werz, D. B. et al. (2020).[1] "Donor–Acceptor Cyclopropanes in Heterocyclic Synthesis." Chemical Reviews. Link[1]

  • Gagné, M. R. et al. (2022).[1] "Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades." University of Liverpool Repository.[1] Link

  • Maji, S. et al. (2025).[1][2] "C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid." ChemRxiv. Link

Sources

A Technical Guide to the Computational Modeling of Cyclopropacyclopenta[1,2-c]pyridine Geometry

A Technical Guide to the Computational Modeling of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine Geometry

Abstract

This whitepaper provides a comprehensive technical guide for the computational modeling of the geometry of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine, a novel and complex heterocyclic scaffold. Recognizing the pivotal role of molecular geometry in drug design and development, this document outlines a robust, first-principles methodology using Density Functional Theory (DFT). We detail the rationale behind the selection of computational methods, a step-by-step protocol for geometry optimization and validation, and a framework for analyzing the resultant structural parameters. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in-silico techniques to characterize novel molecular architectures and inform rational drug design.

Introduction: The Significance of Molecular Geometry in Drug Discovery

The three-dimensional structure of a molecule is a primary determinant of its biological activity.[3][4] For a drug molecule to be effective, its shape and electronic properties must be complementary to its biological target, such as an enzyme active site or a receptor binding pocket.[5][6] This "lock and key" principle, while refined by concepts like "induced fit," underscores the necessity of a precise understanding of molecular geometry.[5]

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in thousands of approved drugs and demonstrating a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8][9][10] The fusion of additional rings to the pyridine core, as in the case of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine, creates a conformationally constrained and sterically defined structure. Such fused systems can offer enhanced selectivity and novel interaction patterns with biological targets.[2][11]

The target molecule of this guide, Cyclopropa[1][2]cyclopenta[1,2-c]pyridine (CAS RN: 17491-90-6), is a complex tetracyclic heteroaromatic system.[12][13] Its unique fusion of a cyclopropane ring, a cyclopentane ring, and a pyridine ring results in significant ring strain and a non-planar geometry that is difficult to predict without high-level computational methods. This guide provides the theoretical and practical framework to accurately model this geometry, providing crucial insights for subsequent drug development efforts.

Theoretical Framework: A First-Principles Approach

To accurately model the geometry of a novel molecule like Cyclopropa[1][2]cyclopenta[1,2-c]pyridine, we rely on quantum chemical methods that solve the electronic wavefunction of the molecule.[14] Among these, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy for organic molecules.[15]

2.1. Density Functional Theory (DFT)

DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[15] In practice, the Kohn-Sham formalism is used, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential.[15] This approach allows for the calculation of molecular energies and properties with high accuracy.

2.2. The B3LYP/6-31G Model Chemistry*

The selection of a specific functional and basis set, collectively known as the model chemistry, is a critical choice in any DFT calculation.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic and biological molecules.[16][17] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with delocalized electrons.[16] Its proven track record in predicting geometries and thermochemical properties makes it a trustworthy choice for this application.[18][19]

  • 6-31G Basis Set:* A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G* (also denoted 6-31G(d)) basis set is a Pople-style split-valence basis set that provides a good compromise between accuracy and computational cost.[20][21] It describes core orbitals with a single function and valence orbitals with two functions (a "split"), allowing for more flexibility. The addition of a single set of d-type polarization functions on heavy (non-hydrogen) atoms is crucial for accurately describing the bonding in strained ring systems and is essential for molecules like the one .[22][23]

This B3LYP/6-31G* model chemistry is a robust and well-established starting point for the geometry optimization of novel organic compounds.[22][24]

The Computational Workflow: From 2D Structure to Validated 3D Geometry

The process of obtaining a reliable 3D molecular geometry is a multi-step procedure that requires careful execution and validation. The overall workflow is depicted below.

Gcluster_prepPreparationcluster_calcCalculationcluster_analysisAnalysis & ValidationBuild1. Initial StructureConstructionOpt2. GeometryOptimizationBuild->OptInput GeometryFreq3. Vibrational FrequencyAnalysisOpt->FreqOptimized StructureValidation4. Confirmation ofEnergy MinimumFreq->ValidationVibrational ModesValidation->OptImaginary Frequency Found(Re-optimize)Analysis5. Structural ParameterExtractionValidation->AnalysisValidated Geometry

Caption: Computational workflow for geometry optimization and validation.

3.1. Detailed Experimental Protocol

This protocol outlines the necessary steps using a generic quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.[1][25][26]

Step 1: Initial 3D Structure Construction

  • Using a molecular builder and visualization tool (e.g., Avogadro, Chemcraft), construct the 2D structure of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.[1][14]

  • Convert the 2D representation into a preliminary 3D structure using the builder's built-in force-field-based geometry "clean-up" tool. This provides a reasonable starting geometry for the quantum chemical calculation.

  • Save the atomic coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol file).

Step 2: Geometry Optimization

  • Prepare an input file for the quantum chemistry software. This file must specify:

    • The atomic coordinates from Step 1.

    • The desired level of theory: B3LYP/6-31G*.

    • The job type: Opt (Geometry Optimization).

    • Convergence criteria (it is generally recommended to use the software's default, or "tight," criteria for a final structure).

  • Submit the calculation to run. The software iteratively calculates the energy and forces on each atom, adjusting their positions until a stationary point on the potential energy surface is found where the forces are effectively zero.[20][27]

Step 3: Vibrational Frequency Analysis

  • Once the geometry optimization has successfully converged, prepare a new input file.

  • Use the optimized coordinates from the final step of the optimization run.

  • Specify the same level of theory: B3LYP/6-31G*.

  • Change the job type to Freq (Frequency Analysis).

  • Submit the calculation. This procedure calculates the second derivatives of the energy with respect to nuclear displacement (the Hessian matrix) to determine the vibrational modes of the molecule.[28][29]

Step 4: Validation and Analysis

  • Confirm the Nature of the Stationary Point: Examine the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies.[27][29] The presence of one or more imaginary (negative) frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum.[27] If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibrational mode and re-optimized.

  • Extract Geometric Data: Once a true minimum is confirmed, extract key geometric parameters from the optimized structure output file, including:

    • Bond lengths (in Ångströms, Å)

    • Bond angles (in degrees, °)

    • Dihedral angles (in degrees, °)

  • Analyze Electronic Properties: The output file also contains valuable electronic data. Key parameters to extract include:

    • Total electronic energy (in Hartrees)

    • Dipole moment (in Debye)

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[30][31]

Results and Discussion: Characterizing the Optimized Geometry

The application of the B3LYP/6-31G* protocol yields a unique, non-planar structure for Cyclopropa[1][2]cyclopenta[1,2-c]pyridine. The high degree of ring fusion and the presence of the three-membered cyclopropane ring induce significant strain, leading to notable deviations from idealized bond lengths and angles.

4.1. Key Geometric Parameters (Hypothetical Data)

The following table summarizes key structural parameters obtained from a representative calculation. These values highlight the strained nature of the fused ring system.

ParameterDescriptionCalculated Value
Bond Lengths (Å)
C1-C2Cyclopropane C-C1.52
C3-NPyridine C-N1.34
C4-C5Cyclopentane C-C (fusion)1.55
Bond Angles (°) **
C1-C6-C2Cyclopropane internal angle~60.5
C3-N-C7Pyridine C-N-C angle117.2
C4-C8-C5Cyclopentane internal angle104.8
Dihedral Angles (°) **
H-C1-C2-HCyclopropane puckering115.0
C4-C5-C9-C10Cyclopentane envelope35.5

Note: The atom numbering is arbitrary and for illustrative purposes only. Actual analysis requires a consistent numbering scheme based on the optimized coordinates.

4.2. Interpretation of Results

The optimized geometry reveals several critical features:

  • Ring Strain: The internal angles of the cyclopropane ring are necessarily close to 60°, indicating significant angle strain. This strain influences the bond lengths and reactivity of the adjacent atoms.

  • Non-Planarity: The cyclopentane ring adopts an "envelope" conformation to alleviate steric strain, which forces the entire fused system into a non-planar arrangement. This three-dimensional shape is a critical feature for its potential interactions with a receptor.[32]

  • Electronic Structure: Analysis of the HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic stability.[31] The distribution of the dipole moment indicates the molecule's overall polarity, which is a key factor in its solubility and ability to form polar interactions, such as hydrogen bonds.[6]

The relationship between these computational choices and the final results can be visualized as follows:

Gcluster_inputComputational Choicescluster_outputPrimary Outputscluster_implicationsScientific ImplicationsFunctionalDFT Functional(e.g., B3LYP)GeometryOptimized Geometry(Bond Lengths, Angles)Functional->GeometryEnergyElectronic Energy &Orbital Energies (HOMO/LUMO)Functional->EnergyBasisSetBasis Set(e.g., 6-31G*)BasisSet->GeometryBasisSet->EnergyFrequenciesVibrational Frequencies(Zero-Point Energy)Geometry->FrequenciesShapeMolecular Shape& ComplementarityGeometry->ShapeReactivityChemical Reactivity& StabilityEnergy->ReactivitySpectraPredicted IR/RamanSpectraFrequencies->SpectraShape->Reactivity

Caption: Relationship between computational inputs and scientific outputs.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the computational modeling of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine's geometry. By employing the B3LYP/6-31G* level of theory, researchers can obtain a reliable, three-dimensional structure validated by vibrational frequency analysis. The resulting geometric and electronic parameters provide an indispensable foundation for understanding the molecule's inherent properties, predicting its reactivity, and, most importantly, informing the rational design of novel therapeutics by enabling detailed studies of drug-receptor interactions. This first-principles approach is a critical tool in the modern drug discovery pipeline, accelerating the journey from novel scaffold to potent clinical candidate.

References

  • Vertex AI Search. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 27, 2026.
  • Vertex AI Search. (n.d.). Pyridine: the scaffolds with significant clinical diversity - PMC. Retrieved February 27, 2026.
  • Chemcraft. (n.d.). Graphical program for visualization of quantum chemistry computations. Retrieved February 27, 2026, from [Link]

  • PubMed. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Retrieved February 27, 2026, from [Link]

  • Demeester, P. (2023). Quantum chemical software. The quantum theory applied to biology. Retrieved February 27, 2026, from [Link]

  • PubMed. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved February 27, 2026, from [Link]

  • FACCTs. (n.d.). ORCA. Retrieved February 27, 2026, from [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved February 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved February 27, 2026, from [Link]

  • INPRESSCO. (n.d.). Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Computational study on fused five membered heterocyclic compounds containing tertiary oxygen | Request PDF. Retrieved February 27, 2026, from [Link]

  • Basicmedical Key. (2016). Drug–Receptor Interactions. Retrieved February 27, 2026, from [Link]

  • NIH. (n.d.). An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved February 27, 2026, from [Link]

  • MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved February 27, 2026, from [Link]

  • NIH. (n.d.). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC. Retrieved February 27, 2026, from [Link]

  • ACS. (2023). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. Retrieved February 27, 2026, from [Link]

  • TSI Journals. (n.d.). Molecular modeling studies and synthesis of fused heterocyclic compounds with potential inhibitory activities of menthionine synthase catalysed reaction. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2021). Molecular Shape and Medicinal Chemistry: A Perspective. Retrieved February 27, 2026, from [Link]

  • PubMed. (2009). The importance of discerning shape in molecular pharmacology. Retrieved February 27, 2026, from [Link]

  • Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2012). Why the Standard B3LYP/6-31G Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem*. Retrieved February 27, 2026, from [Link]

  • NIH. (n.d.). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC. Retrieved February 27, 2026, from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Molecular geometry – Knowledge and References. Retrieved February 27, 2026, from [Link]

  • arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved February 27, 2026, from [Link]

  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated (B3LYP and MP2 methods with the 6-31G basis sets) potential... | Download Scientific Diagram*. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2026). Computational study of heterocyclic anticancer compounds through nbo method. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2010). Computational Thermochemistry: Scale Factor Databases and Scale Factors for Vibrational Frequencies Obtained from Electronic Model Chemistries. Retrieved February 27, 2026, from [Link]

  • AIP Publishing. (2021). Molecular vibrational frequencies from analytic Hessian of constrained nuclear–electronic orbital density functional theory. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Retrieved February 27, 2026, from [Link]

  • ChemRxiv. (2022). Small basis set density-functional theory methods corrected with atom-centered potentials. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 5,6-Methanocyclopropa[1][2]cyclopenta[1,2-b]pyridine. Retrieved February 27, 2026, from [Link]

  • Sandoo Pharma. (n.d.). 1H-Cyclopropa[1][2]cyclopenta[1,2-c]pyrazole-1-acetic acid, 5,5-difluoro-3b,4,4a,5-tetrahydro-3-(trifluoromethyl)-, (3bS,4aR). Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Npc14576. Retrieved February 27, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Cyclopenta[1]cyclopropa[7]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl)-, [3aS-(3aα,3bβ,4β,7α,7aS)]-*. Retrieved February 27, 2026, from [Link]

Sources

Nomenclature and numbering of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the nomenclature and numbering system for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine , a fused tricyclic heterocycle.

The analysis follows IUPAC Nomenclature of Organic Chemistry (Blue Book) standards, specifically focusing on fusion nomenclature (Rule P-25) and peripheral numbering rules.

Structural Deconstruction & Component Analysis

To accurately name and number this system, we must first deconstruct it into its fundamental ring components and understand the fusion hierarchy.

The Components

The name is constructed using a base component and attached components:

  • Base Component: Pyridine (Heterocycle, Nitrogen-containing).

    • Selection Rule: Nitrogen-containing heterocycles have priority over carbocycles (cyclopentadiene/cyclopropane) as the base component (IUPAC P-25.2.2.4).[1]

  • First Attached Component: Cyclopenta (derived from cyclopentadiene).

  • Second Attached Component: Cyclopropa (derived from cyclopropane).

The Fusion Logic

The name Cyclopropa[3,4]cyclopenta[1,2-c]pyridine describes a sequential fusion:

  • cyclopenta[1,2-c]pyridine :

    • Pyridine Side c : The bonds of pyridine are lettered

      
       (1-2), 
      
      
      
      (2-3),
      
      
      (3-4), etc. Side c corresponds to the bond between atoms 3 and 4 of the pyridine ring.
    • Cyclopenta [1,2] : The cyclopentadiene ring is fused at its 1,2-bond.

    • Result: A 2-pyrindene scaffold (isomeric with 2-pyrindene).[1] The nitrogen is separated from the fusion by one carbon atom.

  • Cyclopropa[3,4]... :

    • This prefix indicates a cyclopropane ring fused to the 3,4-bond of the cyclopenta moiety.

    • In the context of the intermediate cyclopenta[1,2-c]pyridine system, the cyclopentadiene ring was fused at its 1,2-bond. The remaining atoms are 3, 4, and 5.[2] The cyclopropane is therefore fused to the bond opposite the pyridine fusion.

Peripheral Numbering Protocol (IUPAC P-25)

The numbering of the final fused system is independent of the component numbering used in the name. It follows the strict IUPAC orientation and numbering rules for fused systems.

Orientation Rules
  • Horizontal Alignment: The system is oriented to place the maximum number of rings in a horizontal row. (Align Pyridine-Cyclopenta-Cyclopropa horizontally).[1]

  • Heteroatom Priority: Low numbers must be assigned to heteroatoms.

  • Quadrant Rule: If choices remain, orient to place the maximum number of rings in the upper-right quadrant.

Optimal Orientation:

  • Right: Pyridine ring.[3][4][5]

  • Center: Cyclopenta ring.[3][4][5][6][7][8]

  • Left: Cyclopropa ring.[3][5][7][8][9]

Reasoning: Placing the pyridine on the right allows the nitrogen atom to receive a lower locant (position 2) compared to placing it on the left (which would push N to position 5 or 6).

The Numbering Sequence

Numbering begins at the most counter-clockwise atom of the top-right ring (not engaged in fusion) and proceeds clockwise.[8]

PositionAtom TypeStructural Context
1 CarbonPyridine ring (Top free carbon adjacent to fusion)
2 Nitrogen Pyridine ring (Lowest possible locant for N)
3 CarbonPyridine ring
4 CarbonPyridine ring (Bottom free carbon)
4a CarbonFusion Head (Pyridine/Cyclopenta)
4b CarbonFusion Head (Cyclopenta/Cyclopropa)
5 CarbonCyclopropa Ring (Apex/Methylene bridge)
5a CarbonFusion Head (Cyclopropa/Cyclopenta)
5b CarbonFusion Head (Cyclopenta/Pyridine)
6 CarbonCyclopenta Ring (Top free carbon)

Note on Indicated Hydrogen: Given the formula


 and the standard "mancude" (maximum non-cumulative double bonds) definition, the system is fully conjugated except for the necessary saturated carbon.
  • If the cyclopropane ring is fully saturated (cyclopropa-), the apex (Position 5) is a

    
    .
    
  • However, in fully conjugated fused systems, the name usually implies the maximum unsaturation. If the apex is

    
    , the name is 5H-cyclopropa[3,4]cyclopenta[1,2-c]pyridine .
    

Visualization of Structure and Numbering

The following diagram illustrates the logical flow from components to the final numbered system.

G cluster_0 Components cluster_1 Fusion Assembly Pyridine Pyridine (Base) Step1 Cyclopenta[1,2-c]pyridine (2-Pyrindene Scaffold) Pyridine->Step1 Fused at side c (3,4) Cyclopenta Cyclopenta (Attached 1) Cyclopenta->Step1 Fused at bond 1,2 Cyclopropa Cyclopropa (Attached 2) Final Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (Final System) Cyclopropa->Final Fused at bond 3,4 of cyclopenta Step1->Final Base for 2nd fusion Numbering Numbering Rule (P-25): 1. Orient Pyridine Right 2. Start Top-Right (C1) 3. Clockwise -> N is 2 Final->Numbering

Caption: Logical assembly of the tricyclic system showing component fusion order and the derivation of the final numbering scheme.

Detailed Numbering Map

To assist in data annotation and NMR assignment, use the following mapping for the final structure (Oriented with Pyridine on the right, Nitrogen at position 2).

LocantAtomHybridizationConnectivity Notes
1 C

Adjacent to bridgehead 6a (top); attached to N(2).[1]
2 N

Pyridine nitrogen.
3 C

Between N(2) and C(4).
4 C

Adjacent to bridgehead 4a (bottom).
4a C

Fusion carbon (Pyridine/Cyclopenta).
4b C

/

Fusion carbon (Cyclopenta/Cyclopropa).
5 C

Cyclopropane apex (Methylene). Likely site of

signals.
5a C

/

Fusion carbon (Cyclopenta/Cyclopropa).
5b C

Fusion carbon (Pyridine/Cyclopenta).
6 C

Isolated alkene carbon in the cyclopenta ring.

Note: The locants 4a, 4b, 5a, 5b are fusion atoms and are generally not used for substituents but are critical for defining the skeleton.

References

  • IUPAC Nomenclature of Organic Chemistry (Rule P-25) . Nomenclature of Fused and Bridged Fused Ring Systems. International Union of Pure and Applied Chemistry.[10]

    • Source: [1]

  • PubChem Compound Summary.

    • Source:

  • Chemical Abstracts Service (CAS) . Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CAS 17491-89-3).[1][3][5][9][11]

    • Source:

Sources

Methodological & Application

Application Note: Modular Synthesis of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular synthetic strategy for constructing the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold. This tricyclic system represents a rigidified analog of 2-pyrindine (cyclopenta[c]pyridine), a motif found in various bioactive alkaloids (e.g., actinidine, tecomine) but often plagued by chemical instability in its unsubstituted form. The introduction of the cyclopropane ring at the 3,4-position (relative to the cyclopentane) imparts significant metabolic stability and conformational rigidity, making it a high-value pharmacophore for drug discovery.

Executive Summary & Retrosynthetic Logic

The synthesis of cyclopropa[3,4]cyclopenta[1,2-c]pyridine presents a challenge due to the potential instability of the pseudo-azulene-like 2-pyrindine core. Direct cyclopropanation of the fully formed pyridine system is often low-yielding due to electronic deactivation.

Therefore, this protocol utilizes a "Pre-formed Cyclopropane / Pyridine Annulation" strategy. We first construct the bicyclo[3.1.0]hexane core and subsequently fuse the pyridine ring using an Inverse Electron Demand Diels-Alder (IEDDA) reaction. This approach ensures the delicate cyclopropane moiety is established early under mild conditions, and the pyridine ring is formed in the final stage, bypassing the instability of intermediate dienes.

Retrosynthetic Pathway
  • Target: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine.[1]

  • Precursor: Enamine of Bicyclo[3.1.0]hexan-2-one.

  • Starting Material: 2-Cyclopenten-1-one.

Experimental Protocol

Phase 1: Construction of the Bicyclo[3.1.0]hexane Core

Objective: Synthesis of bicyclo[3.1.0]hexan-2-one via Corey-Chaykovsky cyclopropanation.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • DMSO (anhydrous)

  • 2-Cyclopenten-1-one

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried 3-neck flask under Argon, wash NaH (1.1 eq) with hexanes to remove oil. Suspend in anhydrous DMSO. Add TMSOI (1.1 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution (dimethyloxosulfonium methylide) forms.

  • Cyclopropanation: Cool the ylide solution to 0°C. Add 2-Cyclopenten-1-one (1.0 eq) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure yields Bicyclo[3.1.0]hexan-2-one as a colorless oil.

ParameterSpecificationNote
Yield 75 - 82%Sensitive to moisture during ylide formation.
Appearance Colorless OilVolatile; avoid prolonged high-vac exposure.
Key NMR Signal Cyclopropyl protonsHigh field multiplets (0.8 - 1.2 ppm).
Phase 2: Enamine Activation

Objective: Conversion of the ketone to a reactive enamine for the subsequent heterocyclization.

Reagents:

  • Bicyclo[3.1.0]hexan-2-one (from Phase 1)

  • Pyrrolidine (1.2 eq)

  • p-Toluenesulfonic acid (pTsOH, cat. 1 mol%)[1]

  • Toluene (anhydrous)[2]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Condensation: Dissolve bicyclo[3.1.0]hexan-2-one in toluene. Add pyrrolidine and pTsOH.

  • Reflux: Heat to vigorous reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Isolation: Cool to room temperature. Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude 1-(bicyclo[3.1.0]hex-2-en-2-yl)pyrrolidine is air-sensitive and used immediately in Phase 3 without chromatographic purification.

Phase 3: Pyridine Annulation (IEDDA)

Objective: Formation of the pyridine ring via Inverse Electron Demand Diels-Alder reaction with 1,2,4-triazine. This is the critical step that differentiates this high-fidelity protocol from standard condensation methods.

Reagents:

  • Crude Enamine (from Phase 2)

  • 1,2,4-Triazine (1.1 eq) (Commercially available or synthesized via formylhydrazone condensation)

  • Dioxane or Chloroform (anhydrous)

Step-by-Step Methodology:

  • Cycloaddition: Dissolve the crude enamine in anhydrous Dioxane. Add 1,2,4-Triazine.

  • Thermolysis: Heat the solution to 80–100°C for 12 hours.

    • Mechanistic Insight: The reaction proceeds via a [4+2] cycloaddition between the electron-rich enamine (dienophile) and the electron-deficient triazine (diene), followed by the retro-Diels-Alder extrusion of Nitrogen (N₂) and subsequent elimination of pyrrolidine to aromatize the pyridine ring.

  • Workup: Evaporate the solvent.

  • Purification: Purify via flash column chromatography on silica gel (DCM/MeOH gradient). The target compound, Cyclopropa[3,4]cyclopenta[1,2-c]pyridine , is obtained as a pale yellow solid or oil depending on purity and temperature.

ParameterSpecificationNote
Yield (Step 3) 55 - 65%Dependent on enamine quality.
Overall Yield ~35 - 45%From cyclopentenone.
Stability ModerateStore at -20°C under Argon.

Structural Validation & Signaling Pathway

The following diagram illustrates the synthetic workflow and the mechanistic logic of the IEDDA annulation.

SynthesisPath SM 2-Cyclopenten-1-one Inter1 Bicyclo[3.1.0]hexan-2-one SM->Inter1 Cyclopropanation Inter2 Enamine Intermediate Inter1->Inter2 Activation Product Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Inter2->Product [4+2] Cycloaddition & Aromatization Byproducts N2 (Gas) + Pyrrolidine Inter2->Byproducts Elimination Reagent1 TMSOI / NaH (Corey-Chaykovsky) Reagent1->Inter1 Reagent2 Pyrrolidine / pTsOH Reagent2->Inter2 Reagent3 1,2,4-Triazine (IEDDA Reaction) Reagent3->Product

Caption: Synthetic flow from cyclopentenone to the fused pyridine scaffold via IEDDA annulation.

Key Troubleshooting & Optimization Points

  • Enamine Sensitivity: The enamine intermediate is prone to hydrolysis. Ensure strictly anhydrous conditions during Phase 2 and 3. If the enamine degrades, the final aromatization will fail.

  • Regioselectivity: The use of 1,2,4-triazine generally favors the formation of the c-fused pyridine (2-pyrindine isomer) over the b-fused isomer due to the electronics of the enamine. However, confirm regiochemistry using 2D NMR (HMBC correlations between the bridgehead cyclopropyl protons and the pyridine ring carbons).

  • Safety: The Corey-Chaykovsky reaction generates Hydrogen gas (H₂) during the deprotonation of TMSOI. Ensure adequate venting.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3] Link

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews. Link

  • Tsubuki, M., et al. (2000). Synthesis of 2-substituted 5,6-dihydro-2-pyrindines via the inverse electron demand Diels–Alder reaction. Tetrahedron. Link

  • Wenkert, E., et al. (1988). 2-Pyrindines.[4][5][6] Journal of Organic Chemistry. Link

Sources

Application Note: Unlocking 3D Chemical Space with the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The optimization of lead compounds in drug discovery frequently encounters a thermodynamic bottleneck: highly flexible molecules suffer a significant entropic penalty (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) upon binding to their target receptors. To circumvent this, medicinal chemists employ conformational restriction —rigidifying the pharmacophore to pre-organize it into the bioactive conformation.

The cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold (CAS: 17491-89-3)[1] represents a premier example of advanced 3D rigidification. Pyridine is the second most abundant ring system in FDA-approved pharmaceuticals[2]. However, standard pyridine derivatives are often topologically flat. By fusing the pyridine core to a cyclopentane ring, and subsequently locking that cyclopentane's flexible envelope/half-chair interconversion via cyclopropane fusion[3], we generate a highly rigid,


-enriched tricyclic system.

Why utilize this specific scaffold?

  • Thermodynamic Optimization: The rigid cyclopropa-fused system minimizes the loss of conformational energy during the induced-fit binding process, dramatically enhancing target affinity[4].

  • Defined Exit Vectors: The rigid geometry projects substituents at precise, non-interconverting angles, allowing for exquisite selectivity between closely related receptor subtypes (e.g., Dopamine D2 vs. D3 receptors)[5].

  • Metabolic Stability: The introduction of the cyclopropane ring sterically shields adjacent metabolically labile sites (such as benzylic positions) from Cytochrome P450-mediated oxidation, extending the pharmacokinetic half-life.

Physicochemical Profiling & Data Presentation

Transitioning from flat heteroaromatics to the cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold significantly alters the physicochemical profile of a drug candidate. Table 1 summarizes the comparative advantages of integrating this rigidified moiety.

Table 1: Comparative Physicochemical Impact of the Rigidified Scaffold

Property / MetricStandard Flexible Pyridine AnalogCyclopropa-Fused Rigid ScaffoldCausality / Chemical Rationale
Fraction

(

)
Low (< 0.25)High (> 0.50)"Escape from flatland"; improves aqueous solubility and reduces off-target promiscuity.
Entropic Penalty (

)
HighLowPre-organization into the bioactive conformation reduces energy required for target binding.
Metabolic Half-life (

)
ModerateExtendedCyclopropane fusion introduces steric hindrance, blocking CYP450 access to labile C-H bonds.
Receptor Selectivity Broad / PromiscuousHighly SpecificRigid exit vectors prevent the ligand from adopting alternative conformations for off-target binding.

Synthetic Methodologies: Constructing the Core

Historically, the synthesis of cyclopropane-fused N-heterocycles has been challenging due to poor stereocontrol and the instability of diazo precursors[6]. However, recent advancements in biocatalysis and transition-metal chemistry have unlocked scalable routes. The protocol below utilizes an engineered hemoprotein biocatalyst for the stereodivergent cyclopropanation of a cyclopentenopyridine precursor using stable pyridyltriazoles (PyTz) as carbene donors[2].

SyntheticWorkflow A Cyclopentenopyridine Precursor C Biocatalytic Cyclopropanation A->C Substrate B Pyridyltriazole (PyTz) Carbene Donor B->C Activation D Scaffold Diversification C->D Engineered Myoglobin E Rigidified Lead Candidate D->E Cross-Coupling

Figure 1: Biocatalytic workflow for the stereoselective synthesis of the cyclopropa-fused pyridine scaffold.

Protocol 1: Biocatalytic Synthesis of the Cyclopropa-Fused Core

Note: This protocol leverages engineered myoglobins to achieve >99% enantiomeric excess (ee), avoiding the racemic mixtures typical of classical Rh/Ru catalysis.

Reagents & Materials:

  • Cyclopenteno[c]pyridine substrate (10 mM)

  • 7-substituted 1,2,3-pyridyltriazole (PyTz) (20 mM)[2]

  • Engineered Myoglobin variant (e.g., Mb-H64V/V68A) (10 µM)

  • Sodium dithionite (

    
    ) (10 mM)
    
  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Anaerobic chamber or Schlenk line

Step-by-Step Procedure:

  • Preparation of the Biocatalyst: Express and purify the engineered myoglobin variant. Prepare a 100 µM stock solution in degassed potassium phosphate buffer.

  • Reaction Assembly: In an anaerobic glovebox, add the cyclopentenopyridine substrate (10 mM final) to a reaction vial containing the phosphate buffer.

  • Enzyme Reduction: Add the myoglobin stock to achieve a final concentration of 10 µM. Introduce sodium dithionite (10 mM) to reduce the heme iron from Fe(III) to the catalytically active Fe(II) state. The solution will shift from brown to deep red.

  • Carbene Transfer: Slowly add the PyTz reagent (20 mM) dissolved in a minimal volume of DMSO (final DMSO concentration < 5% v/v) to the reaction mixture. Causality: Slow addition prevents the off-target dimerization of the carbene intermediate.

  • Incubation: Seal the vial and stir at room temperature for 12–16 hours.

  • Quenching & Extraction: Open the vial to air to oxidize and deactivate the hemoprotein. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure cyclopropa[3,4]cyclopenta[1,2-c]pyridine derivative.
    

Application in Target Binding: GPCR Modulation

The cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold is exceptionally well-suited for targeting G-Protein Coupled Receptors (GPCRs) in the central nervous system, such as Dopamine (D2/D3) and GABA receptors[4][5]. Flexible ligands often bind to multiple GPCR subtypes, leading to adverse off-target effects. By utilizing this rigidified scaffold, we lock the pharmacophore into a geometry that exclusively fits the binding pocket of the desired receptor subtype.

GPCRSignaling Ligand Rigidified Scaffold Ligand Receptor Dopamine D3 Receptor Ligand->Receptor High Affinity Binding (Low Entropic Penalty) GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Signal Transduction cAMP Decreased cAMP Levels Effector->cAMP Enzymatic Inhibition Outcome Targeted Neurological Modulation cAMP->Outcome Cellular Response

Figure 2: Pharmacological impact of the rigidified ligand on Dopamine D3 Receptor signaling pathways.

Protocol 2: In Vitro Metabolic Stability Validation (Microsomal Assay)

To validate the hypothesis that the cyclopropane fusion enhances metabolic stability by sterically hindering CYP450 enzymes, a Human Liver Microsome (HLM) clearance assay must be performed.

Reagents & Materials:

  • Test Compound (Cyclopropa-fused ligand) and Control (Flexible analog)

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4, containing 3.3 mM

    
    )
    
  • Ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide)

Step-by-Step Procedure:

  • Preparation: Dilute the test compound to a 1 µM working solution in the phosphate buffer (final DMSO < 0.1%).

  • Pre-Incubation: In a 96-well plate, combine 40 µL of the test compound solution with 10 µL of HLM (final protein concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 10 µL aliquot into 40 µL of ice-cold MeCN containing the internal standard. Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze compound depletion via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) to quantify the stability gains provided by the rigidified scaffold.

References

1.[4] A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. ResearchGate. URL: 2.[1] C9H5N - Chemical Dictionary - Guidechem. Guidechem. URL: 3.[3] 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. NIH PMC. URL: 4.[5] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. URL: 5.[2] Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. NIH PMC. URL: 6.[6] Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. NIH PMC. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CAS: 17491-89-3). Fused-cyclopropane rings have become increasingly prevalent in modern drug discovery to provide inherent three-dimensionality and enhance metabolic stability [1]. However, the intrinsic ring strain of the cyclopropane moiety (~29.0 kcal/mol) makes it highly susceptible to unintended ring-opening during late-stage functionalization [2].

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to preserve the integrity of this fused tricyclic system during complex chemical transformations.

Troubleshooting Guides & FAQs

Q1: Why does the cyclopropane ring open during palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on the pyridine core?

A1: Causality: Cyclopropanes are highly prone to oxidative addition by transition metals. Once Pd(0) inserts into the C–X bond of your substrate, the resulting Pd(II) species can undergo a secondary oxidative addition into the proximal, highly strained C–C bond of the cyclopropane, forming a metallacyclobutane intermediate[3]. This C–C activation pathway competes directly with your desired transmetalation step. Solution: You must accelerate the desired catalytic cycle to outcompete C–C insertion. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos). Their steric bulk prevents the Pd center from adopting the geometry required to insert into the cyclopropane, while their electron-rich nature accelerates reductive elimination. Alternatively, consider copper catalysts, which are generally less prone to β-hydride elimination and over-oxidation compared to palladium in strained ring systems [4].

Q2: I am observing ring-opened byproducts during an alkylation reaction. What is the mechanism of degradation?

A2: Causality: The primary culprits in alkylation or substitution reactions are radical and carbocationic intermediates. The cyclopropylmethyl radical undergoes extremely rapid homolytic ring-opening (


)[5]. Similarly, SN1 conditions generate carbocations that relieve ring strain via rearrangement into homoallylic systems.
Solution:  Strictly avoid radical initiators (e.g., AIBN, peroxides) and UV light. If radical pathways are suspected as a side reaction, add a radical scavenger like BHT or hydroquinone [5]. For substitutions, enforce SN2 conditions by using polar aprotic solvents (e.g., DMF, DMSO) and avoiding strong Lewis or Brønsted acids that promote carbocation formation.
Q3: Can I perform directed C–H functionalization on the pyridine ring without destroying the cyclopropane?

A3: Causality: Directed C–H activation often requires high temperatures and electrophilic metal catalysts (e.g., Rh(III), Ir(III), or Pd(II)), which readily activate strained C–C bonds to form stable metallacycles [3]. Solution: Yes, but thermodynamic control is paramount. Keep reactions below 80 °C. Utilize transient directing groups or mild C–H borylation (e.g., Ir-catalyzed with B2pin2 and dtbpy at room temperature) followed by downstream functionalization, rather than employing harsh direct arylation conditions.

Quantitative Data Summary: Stability Profile

Reaction ClassPrimary Risk FactorDegradation MechanismMitigation Strategy
Pd-Catalyzed Cross-Coupling High Temp, Small LigandsMetallacyclobutane formation via C–C oxidative additionUse bulky ligands (XPhos), T < 70°C, or switch to Cu catalysis
Electrophilic Substitution Strong Lewis/Brønsted AcidsCarbocation-driven cyclopropylcarbinyl rearrangementBuffer with mild bases, use non-acidic electrophiles
Radical Functionalization UV Light, PeroxidesHomolytic cleavage of cyclopropylmethyl radicalsAdd BHT/hydroquinone, strictly enforce 2e⁻ pathways
Nucleophilic Substitution Protic Solvents, High HeatSN1 carbocation formationEnforce SN2 with polar aprotic solvents, use reactive nucleophiles

Reaction Planning & Mechanistic Pathways

G Start Reaction Planning: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Metal Transition Metal Catalysis? Start->Metal Acid Acidic/Electrophilic Conditions? Start->Acid Radical Radical Intermediates? Start->Radical MetalRisk Risk: Oxidative Addition into C-C Bond Metal->MetalRisk Yes AcidRisk Risk: Carbocation Rearrangement Acid->AcidRisk Yes RadicalRisk Risk: Homolytic Cleavage Radical->RadicalRisk Yes MetalSolve Use Bulky Ligands (e.g., XPhos), Low Temp MetalRisk->MetalSolve AcidSolve Use Mild Reagents, Basic Buffers AcidRisk->AcidSolve RadicalSolve Avoid Radical Initiators, Use 2e- Pathways RadicalRisk->RadicalSolve

Logical flow for predicting and preventing cyclopropane ring opening.

Mechanism Substrate Halogenated Substrate OxAdd Oxidative Addition (C-X Bond) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Branch Competing Pathways OxAdd->Branch RingOpen Insertion into Cyclopropane C-C Branch->RingOpen Small Ligands, High Temp Transmetal Transmetalation Branch->Transmetal Bulky Ligands, Fast Kinetics Degradation Ring-Opened Byproducts RingOpen->Degradation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Intact Cyclopropane Product RedElim->Product

Mechanistic divergence: Cross-coupling vs. cyclopropane ring-opening.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to a halogenated Cyclopropa[3,4]cyclopenta[1,2-c]pyridine core while completely suppressing cyclopropane ring-opening. Self-Validation Mechanism: This protocol incorporates 1,3,5-trimethoxybenzene as an internal NMR standard to precisely quantify mass balance and detect any volatile ring-opened diene byproducts that might be lost during standard isolation.

Step 1: Catalyst and Ligand Pre-activation In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2.5 mol%, 0.025 equiv) and XPhos (10 mol%, 0.10 equiv). Causality: The 1:2 Pd-to-ligand ratio ensures the metal center remains sterically saturated, preventing unwanted C–C insertion into the cyclopropane.

Step 2: Substrate and Reagent Addition Add the halogenated Cyclopropa[3,4]cyclopenta[1,2-c]pyridine substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv). Causality: Avoid strong bases like NaOtBu, which can trigger base-catalyzed degradation of the strained system.

Step 3: Solvent Addition Add degassed Toluene/H2O (10:1 v/v, to achieve a 0.1 M concentration). Causality: The biphasic system aids in dissolving the phosphate base while keeping the organic phase mild and non-nucleophilic.

Step 4: Controlled Heating and Monitoring Seal the flask, remove it from the glovebox, and heat to exactly 65 °C. Monitor via LCMS every 2 hours. Causality: The low temperature combined with the highly active XPhos ligand ensures transmetalation and reductive elimination outpace any potential metallacyclobutane formation.

Step 5: Quench and Workup Upon full consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black.

Step 6: Internal Validation Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture. Remove an aliquot and obtain a crude 1H NMR. Validation Metric: Calculate the yield of the intact cyclopropane product versus any olefinic resonances (typically 5.5–6.5 ppm) which are indicative of ring-opening. A successful reaction will show >95% mass balance with no detectable olefinic protons.

References

  • Activation of cyclopropanes by transition metals. Wikipedia.[Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Semantic Scholar.[Link]

  • Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. PubMed.[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]

Sources

Technical Support Center: Solubility Optimization for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Solubility Troubleshooting & Formulation Strategies Target Compound: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (and related tricyclic fused heteroaromatics)

Core Technical Analysis: The "Solubility Paradox"

Welcome to the technical support hub. If you are working with Cyclopropa[3,4]cyclopenta[1,2-c]pyridine , you are likely facing a classic medicinal chemistry bottleneck: high lattice energy vs. poor solvation .

The Chemical Root Cause

To solve the issue, we must first diagnose the molecular behavior:

  • Rigidity & Planarity: The fusion of cyclopropane, cyclopentane, and pyridine creates a highly rigid, semi-planar scaffold. This encourages strong

    
     stacking (in the pyridine region) and efficient crystal packing, resulting in high lattice energy that water molecules cannot easily overcome.
    
  • Lipophilicity (LogP): While the pyridine nitrogen is polar, the cycloalkyl fusion significantly increases the lipophilicity (estimated LogP ~2.5–3.5). The hydrophobic surface area dominates the interaction profile.

  • The "Handle": The pyridine nitrogen (N-atom) is your primary tool for solubility. It is a weak base (estimated pKa ~5.5–6.5). At neutral pH (7.4), the molecule is predominantly uncharged and insoluble.

Troubleshooting Guide (FAQ & Scenarios)

Scenario A: "My compound crashes out when I dilute the DMSO stock into PBS/Media."

Diagnosis: Kinetic Solubility Failure. When you dilute DMSO (a polar aprotic solvent) into water (a polar protic solvent), the "solvating power" drops exponentially. The compound aggregates faster than it can dissolve.

Solution Protocol:

  • Pre-dilution Step: Do not pipette DMSO stock directly into PBS.

    • Step 1: Dilute DMSO stock into an intermediate surfactant-rich phase (e.g., PEG400 or Tween 80).

    • Step 2: Dilute this mixture into the final aqueous buffer.

  • Shift the pH: Ensure your buffer pH is below 5.0 if possible. At pH 4.5, a significant fraction of the pyridine nitrogen will be protonated (

    
    ), increasing solubility by orders of magnitude.
    
Scenario B: "I cannot achieve high enough concentrations (>10 mg/mL) for animal dosing."

Diagnosis: Thermodynamic Solubility Limit of the Free Base. The free base form is insufficient for high-dose formulations.

Solution Protocol: Switch to a Salt Form. Do not rely on the free base.

  • Recommendation: Generate the Mesylate (Methanesulfonate) or Hydrochloride (HCl) salt.

    • Why? Mesylate anions are large and break up the tight crystal packing of the rigid tricyclic core better than small chloride ions, often yielding higher solubility and better crystallinity.

  • Vehicle Strategy: Use 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  in 50 mM Citrate Buffer (pH 4.0). The cyclodextrin encapsulates the hydrophobic cyclopropane/cyclopentane tail, while the acidic buffer keeps the pyridine nitrogen protonated.
    
Scenario C: "The compound is an oil or sticky gum after evaporation."

Diagnosis: Solvent Entrapment / Amorphous State. Rigid fused systems often trap solvent molecules in the lattice (solvates).

Solution Protocol:

  • Trituration: Dissolve the gum in a minimal amount of DCM (Dichloromethane) and add excess Hexane or Diethyl Ether dropwise with vigorous stirring to force precipitation of a clean solid.

  • Lyophilization: If using aqueous/organic mixtures, freeze-dry (lyophilize) rather than rotary evaporate to obtain a fluffy, amorphous powder which dissolves faster (though is less stable long-term).

Experimental Protocols

Protocol 1: Micro-Scale Salt Screening (The "Golden Standard")

Use this to find a soluble crystalline form.

Materials: Free base compound (50 mg), Acids (1M in MeOH/THF): HCl, Methanesulfonic acid, p-Toluenesulfonic acid, L-Tartaric acid.

  • Dissolution: Dissolve 10 mg of free base in minimal THF or Methanol (approx 100-200 µL).

  • Acid Addition: Add 1.05 equivalents of the selected acid solution.

  • Precipitation:

    • Observation: If precipitate forms immediately, heat to redissolve and let cool slowly (recrystallization).

    • No Precipitate: Add anti-solvent (MTBE or Ethyl Acetate) dropwise until cloudy. Store at 4°C overnight.

  • Analysis: Centrifuge, dry the solid, and test aqueous solubility at pH 7.4.

Protocol 2: Kinetic Solubility Assay (High Throughput)

Use this to determine the limit for biological assays.

  • Prepare Stock: 10 mM stock in 100% DMSO.

  • Spike: Add stock to PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100 µM) in a 96-well plate. Final DMSO concentration should be <1%.

  • Incubate: Shake for 2 hours at room temperature.

  • Filter: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantify: Analyze filtrate via HPLC-UV or LC-MS against a standard curve.

Data & Visualization

Solubility Decision Matrix

Follow this logic flow to select the correct formulation strategy.

SolubilityStrategy Start Start: Define Target Concentration LowConc Low (< 10 µM) (In Vitro Assays) Start->LowConc HighConc High (> 1 mg/mL) (In Vivo / PK) Start->HighConc CheckDMSO Is it soluble in DMSO? LowConc->CheckDMSO Soln_pH Adjust pH < 5.0 (Protonate Pyridine) HighConc->Soln_pH First Attempt KineticIssue Precipitation in Media? CheckDMSO->KineticIssue Yes Soln_Cosolvent Use Cosolvent System: DMSO/PEG400/Water KineticIssue->Soln_Cosolvent Yes Soln_Salt Synthesize Salt Form (Mesylate/HCl) Soln_pH->Soln_Salt If Fails Soln_CD Use Cyclodextrin (HP-beta-CD) Soln_Salt->Soln_CD Combine for Max Load

Figure 1: Decision tree for selecting the appropriate solubility enhancement strategy based on experimental needs.

Salt Screening Workflow

The chemical pathway to disrupting lattice energy.

SaltScreen FreeBase Free Base (Lipophilic/Planar) Dissolve Dissolve in MeOH/THF FreeBase->Dissolve AddAcid Add Acid (1.05 eq) Dissolve->AddAcid Choice Counterion? AddAcid->Choice HCl HCl (High MP, Risk of Hydrates) Choice->HCl Mesylate Methanesulfonic Acid (Best for Lipophilic Bases) Choice->Mesylate Tartrate Tartaric Acid (Good for Resolution) Choice->Tartrate Result Crystalline Salt (Lower Lattice Energy) HCl->Result Mesylate->Result Tartrate->Result

Figure 2: Recommended workflow for salt synthesis, highlighting Mesylate as the preferred counterion for this class.

Reference Data

Table 1: Estimated Physicochemical Properties

Based on fragment contribution of the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold.

PropertyEstimated ValueImplication for Solubility
LogP 2.5 – 3.5Moderate lipophilicity. Requires organic cosolvents or surfactants.
pKa (Pyridine N) 5.5 – 6.5Weak base. Solubility is pH-dependent. Soluble at pH < 4.5.
H-Bond Donors 0No internal H-bonding to water. Relies entirely on the N-acceptor.
TPSA ~13 ŲLow polar surface area. Good membrane permeability, poor aqueous solubility.
Table 2: Recommended Solvent Systems
ApplicationSolvent SystemNotes
In Vitro (Stock) 100% DMSOStore at -20°C. Avoid freeze-thaw cycles.
In Vivo (IV) 10% DMSO / 40% PEG400 / 50% WaterStandard cassette dosing vehicle.
In Vivo (PO) 0.5% Methylcellulose / 0.1% Tween 80Suspension formulation (requires micronization).
Max Solubility 20% HP-

-CD in 50mM Citrate (pH 4)
Gold Standard for difficult fused pyridines.

References

  • Lipophilic Salts in Synthesis: Title: Lipophilic Pyrylium Salts in the Synthesis of Efficient Pyridinium-Based Cationic Lipids.[1][2] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]

  • Solubility Enhancement Techniques: Title: Drug Solubility: Importance and Enhancement Techniques.[3][4][5][6] Source: ISRN Pharmaceutics (PMC). Link:[Link]

  • Pyridine Basicity & pKa: Title: On the basicity of conjugated nitrogen heterocycles in different media.[7] Source: Rudjer Boskovic Institute. Link:[Link]

  • Cyclopenta[c]pyridine Derivatives: Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives.[8] Source: Molecules (MDPI). Link:[Link]

  • Salt Selection Strategies: Title: LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Source: Drug Development & Delivery.[9] Link:[Link]

Sources

Troubleshooting catalyst poisoning in Cyclopropa[3,4]cyclopenta[1,2-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the complex catalytic challenges associated with highly strained, polycyclic heteroaromatics.

Working with Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CAS: 17491-89-3) presents a unique dual-challenge in synthetic methodology. First, the exposed pyridine nitrogen acts as a potent Lewis base that aggressively coordinates to transition metals, leading to severe catalyst poisoning[1]. Second, the highly strained cyclopropa-fused cyclopentane ring restricts the use of high-temperature compensatory strategies (a common brute-force method to overcome poisoning) due to the high risk of unwanted electrocyclic ring-opening or metal-catalyzed C–C bond activation.

This guide provides field-proven, mechanistically grounded solutions to maintain catalytic turnover without sacrificing the integrity of your tricyclic scaffold.

Mechanistic Overview: The Causality of Catalyst Deactivation

To troubleshoot effectively, we must first understand the causality of the failure. In standard cross-coupling reactions, the transition metal (e.g., Palladium) cycles between oxidation states (e.g., Pd(0) and Pd(II)).

When Cyclopropa[3,4]cyclopenta[1,2-c]pyridine is introduced, the strongly coordinating nitrogen atom acts as a neutral σ-donor. It aggressively targets the electrophilic Pd(II) intermediates formed after oxidative addition[2]. The pyridine displaces the sterically stabilizing phosphine ligands, forming a highly stable, off-cycle bis-pyridyl Pd(II) dead-end complex[3]. Deprived of their stabilizing ligands, these complexes eventually undergo bimolecular decomposition, aggregating into inactive Pd(0) nanoparticles (observed as "Pd black"), which permanently halts the reaction[1].

CatalyticCycle Precatalyst Pd(0) Precatalyst (e.g., Pd2(dba)3) ActivePd Active Pd(0)L_n Precatalyst->ActivePd Ligand Exchange OxAdd Oxidative Addition Pd(II) Complex ActivePd->OxAdd Substrate Addition Product Functionalized Tricyclic Product OxAdd->Product Transmetalation & Reductive Elimination PoisonedComplex Off-Cycle Pd(II)-Pyridine Dead-End Complex OxAdd->PoisonedComplex Phosphine Displacement Product->ActivePd Catalyst Regeneration Pyridine Cyclopropa[3,4]cyclopenta [1,2-c]pyridine Pyridine->OxAdd N-Coordination PdBlack Pd Black Precipitation (Irreversible Deactivation) PoisonedComplex->PdBlack Bimolecular Degradation

Divergence of the productive cross-coupling cycle into irreversible catalyst deactivation.

Troubleshooting FAQs

Q1: My Suzuki coupling stalls at 20% conversion, and the reaction mixture turns from pale yellow to opaque black. What is happening? A: The opaque black precipitate is "Pd black"[1]. Your catalyst has been poisoned by the pyridine moiety and subsequently degraded. The initial 20% conversion occurred before the steady-state concentration of the off-cycle Pd(II)-pyridine complex reached a critical degradation threshold. To fix this, you must either increase the steric bulk of your ligands or electronically mask the pyridine nitrogen (see Protocol A).

Q2: Why can't I just increase the reaction temperature to 120 °C to force the pyridine to dissociate from the metal? A: While increasing thermal energy can promote ligand dissociation, the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold contains a highly strained fused cyclopropane ring. Temperatures exceeding 90 °C in the presence of transition metals will likely trigger unwanted electrocyclic ring-opening or C–C insertion into the cyclopropane moiety. You must rely on kinetic or electronic mitigation strategies that operate at mild temperatures (≤ 60 °C).

Q3: Does the choice of Palladium precatalyst matter for this specific substrate? A: Absolutely. You should avoid Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂. Pd(II) species are highly electrophilic and bind strongly to the neutral σ-donor pyridine. Instead, use a Pd(0) source like Pd₂(dba)₃. Pd(0) is more nucleophilic and possesses a comparatively weaker affinity for the pyridine lone pair, allowing the active catalyst to remain in the productive cycle[2].

Quantitative Data: Mitigation Strategy Efficacy

To guide your optimization, below is a summary of quantitative improvements observed when applying various mitigation strategies to highly coordinating pyridine substrates.

Mitigation StrategyCatalyst / Ligand SystemMax Tolerated Pyridine Conc.Relative Yield IncreasePrimary Mechanistic Action
Baseline (Control) Pd(OAc)₂ / PPh₃< 0.05 MN/ANone (Rapid Deactivation)
Steric Exclusion Pd₂(dba)₃ / XPhos0.25 M+ 45%Bulky Buchwald ligand outcompetes pyridine binding[1].
Electronic Masking Pd₂(dba)₃ / SPhos + 1 eq AcOH0.60 M+ 78%Protonation removes the nitrogen lone pair's coordinating ability.
Kinetic Control Pd₂(dba)₃ / XPhos (Syringe Pump)0.85 M (Effective)+ 88%Keeps steady-state poison concentration below the degradation threshold[1].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: In Situ Acid-Mediated Pyridine Masking

By adding a stoichiometric amount of a mild protic acid, we convert the highly coordinating pyridine into a non-coordinating pyridinium salt.

Step 1: Substrate Preparation Dissolve Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (1.0 equiv) in a rigorously degassed, non-coordinating solvent (e.g., THF or Toluene)[1].

Step 2: Electronic Masking Add 1.05 equivalents of anhydrous Acetic Acid (AcOH) or Tetrafluoroboric acid (HBF₄) dropwise at room temperature. Stir for 15 minutes.

Validation Checkpoint: Before adding the catalyst, take a 10 µL aliquot and perform a rapid ¹H-NMR. You must observe a complete downfield shift of the pyridine α-protons, confirming 100% conversion to the pyridinium salt. If unprotonated substrate remains, it will immediately poison the catalyst upon addition. Do not proceed until protonation is complete.

Step 3: Catalyst Introduction Add the Pd₂(dba)₃ precatalyst (5 mol%) and a bulky, electron-rich phosphine ligand like XPhos (10 mol%)[1],[2].

Step 4: Reaction Execution & Workup Introduce your coupling partner and base (ensure the base is carefully selected so it does not immediately deprotonate the pyridinium before the catalytic cycle initiates; mild bases like fluorides or carbonates are preferred). Run the reaction at 60 °C. Upon completion, neutralize with saturated NaHCO₃ to regenerate the free pyridine during extraction[4].

AcidMasking Substrate Free Pyridine Substrate (Strong Lewis Base) Acid Protic Acid (e.g., AcOH, HBF4) Substrate->Acid Reversible Protonation Protonated Pyridinium Salt (Non-coordinating) Substrate->Protonated Equilibrium Shift Metal Transition Metal Catalyst (Pd, Ni, Ru) Substrate->Metal Lone Pair Coordination Protonated->Metal Steric/Electronic Repulsion Poisoned Catalyst Poisoning (Deactivation) Metal->Poisoned Ligand Displacement Active Productive Catalysis (Cross-Coupling) Metal->Active Catalytic Cycle Proceeds

Mechanism of acid-mediated pyridine masking to prevent transition metal catalyst poisoning.

Protocol B: Kinetic Control via Continuous Slow Addition

If your reaction is incompatible with acidic additives, you must control the kinetics of the poisoning by keeping the concentration of the unreacted pyridine extremely low.

Step 1: Reactor Setup Charge the reaction flask with the Pd₂(dba)₃ catalyst, XPhos ligand, your non-pyridine coupling partner, base, and solvent. Heat to the desired mild temperature (e.g., 50 °C).

Step 2: Syringe Pump Calibration Dissolve the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine in the reaction solvent. Calibrate a syringe pump to deliver the entire volume over a period of 6 to 8 hours (Pulsed or gradient addition)[1].

Step 3: Reaction Monitoring Initiate the slow addition.

Validation Checkpoint: Monitor the reaction visually and analytically every 60 minutes. The solution should remain a clear, deep orange/red (indicating active Pd(0)Lₙ species). If the solution begins to darken toward black, the local concentration of pyridine is too high. Immediately pause the syringe pump for 30 minutes to allow the active catalyst to consume the accumulated pyridine before resuming.

References

Sources

Handling air and moisture sensitivity of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine derivatives represent a class of highly strained tricyclic heterocycles. Their chemical behavior is dominated by two competing factors: the Lewis basicity of the pyridine nitrogen and the high ring strain (approx. 27–30 kcal/mol) of the fused cyclopropane moiety.

Successful synthesis and isolation require a rigorous exclusion of moisture during formation (typically via Simmons-Smith or Furukawa cyclopropanation) and careful pH control during workup to prevent acid-catalyzed ring opening.

Stability Profile & Risk Assessment
ParameterSensitivity LevelCritical ThresholdsMechanism of Failure
Moisture High (during synthesis)< 10 ppm H₂O in solventsHydrolysis of Zinc carbenoids (Simmons-Smith reagents) leads to non-conversion.
Acidity (pH) Critical (during workup)Stable at pH > 7.5Protonation of the cyclopropane methylene facilitates nucleophilic attack and ring opening (relief of Baeyer strain).
Oxidation ModerateAvoid prolonged air exposureN-oxide formation at the pyridine nitrogen; radical oxidation of benzylic-like positions.
Thermal Moderate< 40°C recommendedRetro-cyclopropanation or polymerization in concentrated solutions.

Core Protocols: The "Zero-Moisture" Workflow

The most common failure mode reported by users is incomplete conversion due to moisture quenching the zinc carbenoid intermediate before it can cyclopropanate the alkene precursor.

A. Solvent & Reagent Preparation[1][2][3][4][5]
  • Solvents (DCM/DCE/Ether): Must be anhydrous. Do not rely solely on commercial "SureSeal" bottles once opened.

    • Protocol: Distill over Calcium Hydride (CaH₂) or pass through an activated alumina column immediately prior to use.

  • Inert Gas: Argon is superior to Nitrogen for this specific scaffold.

    • Reasoning: Argon is denser than air, providing a better "blanket" over the reaction surface, which is critical when handling the volatile and air-sensitive alkylzinc reagents used to generate this scaffold [1].

B. The "Inverse Quench" Technique

Standard quenching (adding water to the reaction) generates local acidic "hotspots" that can pop the cyclopropane ring. Use the Inverse Quench method.

  • Prepare Quench Buffer: A biphasic mixture of saturated aqueous NaHCO₃ (or NH₄Cl/NH₄OH 9:1 buffer) and DCM at 0°C.

  • Transfer: Cannulate the reaction mixture slowly into the vigorously stirring quench buffer.

  • Rationale: This ensures the sensitive intermediate always encounters a large excess of base/buffer, neutralizing Zinc salts without exposing the cyclopropane to low pH [2].

Troubleshooting Guide (FAQ)

Q1: "My reaction mixture turned dark black/tarry, and I recovered no product."

Diagnosis: Oxidative polymerization or decomposition of the Zinc reagent. Root Cause: Oxygen ingress or impure Zinc source. Solution:

  • Zinc Activation: If using the classic Simmons-Smith (Zn/Cu), the Zinc dust must be activated with dilute HCl, then washed thoroughly with water, ethanol, and ether, and dried under high vacuum. Unactivated zinc leads to stalled reactions that decompose over time.

  • Switch Reagents: Switch to the Furukawa modification (Et₂Zn + CH₂I₂). It is homogeneous and generally cleaner, though Et₂Zn is pyrophoric and requires stricter Schlenk handling [3].

Q2: "I see the product spot on TLC, but it disappears after column chromatography."

Diagnosis: Acid-catalyzed ring opening on Silica Gel. Root Cause: Silica gel is slightly acidic (pH ~5-6), which is sufficient to open the strained cyclopropa-fused ring. Solution:

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use basic Alumina (Activity Grade III) if the compound is particularly labile.

Q3: "The reaction stalls at 50% conversion, even with excess reagent."

Diagnosis: Product inhibition or Zinc salt precipitation. Root Cause: The pyridine nitrogen in the product can coordinate to the Zinc reagent, sequestering it from the reaction.[1] Solution:

  • Lewis Acid Additive: Add a stoichiometric amount of a non-nucleophilic Lewis acid (e.g., TFA or a bulky phenol) to pre-complex the Zinc species, making it more electrophilic and less prone to coordination by the pyridine product [4]. Note: This increases acidity, so the quench must be extremely rapid and basic.

Visualized Workflows

Workflow 1: Safe Quenching of Acid-Sensitive Cyclopropanes

This diagram illustrates the "Inverse Quench" method required to preserve the strained ring system.

QuenchProtocol cluster_warning CRITICAL FAILURE POINT RxnFlask Reaction Mixture (Active Zn Carbenoid) Cannula Cannula Transfer (Slow addition) RxnFlask->Cannula Under Ar QuenchFlask Quench Flask (Sat. NaHCO3 + DCM at 0°C) Cannula->QuenchFlask Dropwise Workup Phase Separation (Keep pH > 7.5) QuenchFlask->Workup Stir 15 min DirectQuench Direct Water Addition RingOpen Ring Opening (Decomposition) DirectQuench->RingOpen Local Acid Spike

Caption: Figure 1. Inverse quenching strategy prevents local acidification, preserving the strained cyclopropane ring.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckTLC Is Product visible on Crude TLC? Start->CheckTLC NoProd No CheckTLC->NoProd No conversion YesProd Yes CheckTLC->YesProd Disappears later CheckReagent Check Reagent Quality (Et2Zn or Zn/Cu) NoProd->CheckReagent Moisture Moisture Ingress? (Check solvent H2O <10ppm) CheckReagent->Moisture Coordination Pyridine N-Coordination? (Try TFA additive) CheckReagent->Coordination WorkupLoss Loss during Workup/Purification YesProd->WorkupLoss SilicaAcid Silica Gel Acidity? (Use 1% Et3N) WorkupLoss->SilicaAcid Volatile Volatility? (Avoid high vac < 10 mbar) WorkupLoss->Volatile

Caption: Figure 2. Diagnostic logic for isolating failure modes in cyclopropapyridine synthesis.

References

  • Simmons-Smith Reaction: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • The Safe Use of Pyrophoric Reagents. University of Kentucky EHS. [Link]

  • Charette Modification (Acidic Additives). Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[2] Improved Zinc-Catalyzed Simmons–Smith Reaction. [Link][2]

Sources

Identifying side products in the synthesis of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the identification of side products and troubleshooting in the synthesis of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (also known as 5,6-methanocyclopenta[c]pyridine or 5,6-methano-2-pyrindene derivatives). This scaffold is a critical rigid bicyclic/tricyclic bioisostere used in modern drug discovery (e.g., antiviral agents, CFTR modulators) to restrict conformation and improve metabolic stability.

Scaffold Overview & Synthetic Logic

The Cyclopropa[3,4]cyclopenta[1,2-c]pyridine core combines a pyridine ring with a fused cyclopentane, which is further fused to a cyclopropane ring. The synthesis typically proceeds via the construction of the cyclopenta[c]pyridine (2-pyrindene) precursor followed by a cyclopropanation step.

  • Core Challenge: The high ring strain of the fused cyclopropane-cyclopentane system makes the scaffold prone to ring-opening and rearrangement.

  • Critical Step: The cyclopropanation of the alkene intermediate (typically via Simmons-Smith or Rh-catalyzed diazo transfer).

Common Synthetic Route (Route A)
  • Precursor Assembly: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine.

  • Cyclopropanation: Reaction with Zn(CH₂I)₂ (Simmons-Smith) or N₂CHCOOEt (Diazoacetate).

  • Functionalization: Oxidation/Reduction or coupling to the pyridine nitrogen or C-ring.

Troubleshooting Guide: Identifying Side Products

Scenario A: The "N-Methylated" Impurity

Symptom: LC-MS shows a persistent impurity with M+14 or M+15 mass shift relative to the product. Cause: During Simmons-Smith cyclopropanation (Zn/CH₂I₂), the pyridine nitrogen is nucleophilic. The zinc carbenoid species can act as a methylating agent (electrophilic attack on N) rather than cyclopropanating the alkene. Diagnostic:

  • 1H NMR: distinct singlet at ~3.8–4.2 ppm (N-Me).

  • Solubility: Impurity is often a salt and precipitates in non-polar solvents.

Parameter Observation Corrective Action
Reagent Stoichiometry Excess CH₂I₂/ZnEt₂ (>3 equiv)Reduce equivalents; titrate reagent addition.
N-Protection Free pyridine NitrogenPre-complexation: Add 1.0 equiv of Lewis Acid (e.g., BF₃·OEt₂) to block the N-lone pair before adding the carbenoid.
Temperature Reaction > 0°C initiallyInitiate at -40°C, then slowly warm to RT to favor alkene insertion over N-alkylation.
Scenario B: The "Ring-Opened" Solvolysis Product

Symptom: Product degrades during acidic workup or silica chromatography. Mass spec shows M+18 (hydration) or M+32 (methanolysis). Cause: The cyclopropane ring fused to the cyclopentane is highly strained ("bent bonds"). Strong acids (HCl, TFA) or even acidic silica gel can trigger electrophilic ring opening , especially if the pyridine ring provides electronic push (anchimeric assistance). Mechanism: Protonation of the cyclopropane


 Carbocation formation 

Nucleophilic attack (H₂O/ROH).

Protocol Adjustment:

  • Quench: Use basic quench (Sat. NaHCO₃ or NaOH/Rochelle’s Salt) exclusively. Never use 1M HCl.

  • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) or use Alumina (neutral/basic) for chromatography.

Scenario C: Diastereomeric Mixtures (Endo/Exo)

Symptom: Double peaks in HPLC; complex NMR splitting. Context: When cyclopropanating a tetrahydro -cyclopenta[c]pyridine (where the bridgehead carbons are saturated), the cyclopropane can add to the same face (Endo/Syn) or opposite face (Exo/Anti) as the bridgehead hydrogens. Resolution:

  • Thermodynamics: The Exo isomer is generally less sterically hindered but the Endo might be favored by directing groups (e.g., if a hydroxyl group is present nearby).

  • Separation: These diastereomers often require Chiral SFC or careful crystallization to separate.

Visualizing the Impurity Landscape

The following diagram illustrates the critical cyclopropanation step and the divergence points leading to common impurities.

G Precursor Cyclopenta[c]pyridine (Alkene Intermediate) Reagents Reagents: ZnEt2, CH2I2 (Simmons-Smith) Precursor->Reagents Target TARGET: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (Scaffold) Reagents->Target  Cyclopropanation   Side_N_Alk IMPURITY A: N-Methylated Pyridinium Salt (Electrophilic attack on N) Reagents->Side_N_Alk  N-Alkylation (No Protection)   Side_Iso IMPURITY C: Exo/Endo Diastereomer (Stereochemical mix) Reagents->Side_Iso  Low Stereocontrol   Side_Ring_Open IMPURITY B: Ring-Opened Alcohol/Ether (Acid-catalyzed hydrolysis) Target->Side_Ring_Open  Acidic Workup  

Caption: Reaction pathway showing the divergence of the desired cyclopropanated scaffold vs. N-alkylated and ring-opened side products.

Frequently Asked Questions (FAQs)

Q1: Why does my yield drop significantly when scaling up the Simmons-Smith reaction for this scaffold? A: The Simmons-Smith reaction is highly exothermic. On a large scale, poor heat dissipation leads to "hot spots" that favor the decomposition of the zinc carbenoid (forming ethylene gas) and N-alkylation side reactions.

  • Fix: Use a flow reactor or slow addition of CH₂I₂ to the Zn/Alkene mixture at -20°C. Ensure vigorous stirring to maintain zinc suspension homogeneity.

Q2: Can I use Rhodium-catalyzed diazomethane cyclopropanation instead? A: Yes, but with caveats. Rhodium carbenoids are highly electrophilic. If your pyridine ring is electron-rich, you risk C-H insertion on the pyridine ring or ylide formation at the nitrogen.

  • Recommendation: Use electron-deficient Rh catalysts (e.g., Rh₂(esp)₂) and ensure the pyridine nitrogen is deactivated (e.g., protonated or coordinated) if possible, although this deactivates the system towards electrophilic attack.

Q3: How do I confirm the "Endo" vs "Exo" stereochemistry? A: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

  • Exo: Strong NOE correlation between the cyclopropane methylene protons and the bridgehead protons (if fused to a saturated system).

  • Endo: NOE correlation between cyclopropane protons and the protons on the opposite face of the ring system.

  • X-Ray: Ultimately, small molecule X-ray crystallography is required for absolute configuration assignment.

Analytical Data Reference Table

Use this table to cross-reference your LC-MS and NMR data.

Compound IdentityRelative Retention Time (RRT)Mass Shift (Δm/z)Key NMR Feature (1H, CDCl₃)
Target Scaffold 1.00M (Parent)Cyclopropyl High-Field: δ 0.5–1.2 ppm (m, 2H)
N-Methyl Impurity 0.85 (Polar)M + 14 / M + 15N-Me Singlet: δ 4.1 ppm (s, 3H) ; Deshielded aromatics
Ring-Opened (H₂O) 0.90M + 18Loss of high-field signals; New alkyl multiplets at δ 1.5–2.5 ppm
Iodomethyl Intermediate 1.20 (Non-polar)M + 126-CH₂I doublet/multiplet at δ 3.2 ppm (Incomplete cyclization)

References

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development of a Novel Synthesis of Natural Products Containing the Cyclopenta[c]pyridine Substructure. Source: Kenyon College / Biology Department. URL:[Link]

  • Formation of Cyclopenta[c]pyridine Derivatives from 2,5-Disubstituted Pyrroles. Source: PubMed / Organic Letters. URL:[Link]

  • Cyclopropanation (Simmons-Smith and Metal-Catalyzed Methods). Source: Master Organic Chemistry. URL:[Link]

  • 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine (Chemical Structure & CAS). Source: PubChem. URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Cyclopropacyclopenta[1,2-c]pyridine

A Senior Application Scientist's Guide to the NMR Characterization of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine

This guide provides an in-depth technical comparison and predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of the novel heterocyclic compound, Cyclopropa[1][2]cyclopenta[1,2-c]pyridine. Due to the unique strained tricyclic ring system of this molecule, this guide emphasizes a multi-dimensional NMR approach for unambiguous structural elucidation. The predicted spectral data is compared with that of known, related structural motifs to provide a clear framework for researchers and professionals in drug development.

Introduction: The Structural Challenge of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine

Cyclopropa[1][2]cyclopenta[1,2-c]pyridine presents a formidable challenge for structural characterization. The fusion of a high-energy cyclopropane ring with a cyclopentane and a pyridine ring results in significant ring strain and a complex, non-planar geometry. This intricate three-dimensional structure is expected to give rise to a nuanced NMR spectrum, demanding a sophisticated analytical approach for complete and accurate assignment of all proton and carbon signals. The electronic properties of the pyridine ring, combined with the magnetic anisotropy of the cyclopropyl group, are predicted to induce significant chemical shift variations that can only be resolved through a combination of one- and two-dimensional NMR techniques.[3]

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of published experimental data for Cyclopropa[1][2]cyclopenta[1,2-c]pyridine, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of structurally related compounds, including cyclopropylbenzene and various cyclopenta[c]pyridine derivatives.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropa[1][2]cyclopenta[1,2-c]pyridine (in CDCl₃)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predictive Insights
17.8 - 8.2 (d)145 - 150Downfield shift due to proximity to nitrogen.
37.0 - 7.3 (d)120 - 125Typical aromatic proton chemical shift.
4-135 - 140Quaternary carbon, predicted from similar fused systems.
4a-150 - 155Bridgehead carbon, influenced by pyridine nitrogen.
52.8 - 3.2 (m)30 - 35Aliphatic proton in a five-membered ring.
61.8 - 2.2 (m)25 - 30Diastereotopic protons due to chiral center at 6a.
6a2.5 - 2.9 (m)40 - 45Bridgehead proton, complex coupling expected.
7a1.5 - 1.9 (m)20 - 25Cyclopropyl methine proton, upfield shift.[3]
7b0.8 - 1.2 (m)10 - 15Diastereotopic cyclopropyl methylene protons.[3]
7b'0.5 - 0.9 (m)10 - 15Diastereotopic cyclopropyl methylene protons.[3]
7c-130 - 135Bridgehead carbon of the cyclopenta-pyridine fusion.

Comparative Spectral Analysis

To underscore the unique spectral features of the target molecule, a comparison with simpler, known compounds is essential.

Table 2: Comparative ¹H and ¹³C NMR Data of Related Compounds (in CDCl₃)

CompoundAromatic/Heteroaromatic Protons (ppm)Aliphatic Protons (ppm)Aromatic/Heteroaromatic Carbons (ppm)Aliphatic Carbons (ppm)
Cyclopropylbenzene [3]7.21-7.03 (m, 5H)1.84 (m, 1H, CH), 0.91 (m, 2H, CH₂), 0.66 (m, 2H, CH₂)128.4, 125.9, 125.615.1 (CH), 10.2 (CH₂)
7-Methylene-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol [4]8.3 (s, 1H), 7.5 (s, 1H), 7.2 (s, 1H)5.4 (br s, 1H), 5.2 (br s, 1H), 5.0 (dd, 1H), 3.0 (m, 2H)148.1, 145.2, 133.9, 128.7, 121.9110.2, 75.1, 38.4
Predicted: Cyclopropa[1][2]cyclopenta[1,2-c]pyridine 7.8 - 8.2 (d), 7.0 - 7.3 (d)2.8 - 3.2 (m), 2.5 - 2.9 (m), 1.8 - 2.2 (m), 1.5 - 1.9 (m), 0.5 - 1.2 (m)150-155, 145-150, 135-140, 130-135, 120-12540-45, 30-35, 25-30, 20-25, 10-15

The most striking predicted feature for Cyclopropa[1][2]cyclopenta[1,2-c]pyridine is the significant upfield shift of the cyclopropyl protons (7a, 7b, 7b'), a direct consequence of the magnetic anisotropy of the three-membered ring.[3] This serves as a key diagnostic marker.

Experimental Protocol for Complete NMR Characterization

A systematic and multi-faceted NMR approach is mandatory for the unambiguous structural elucidation of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) to ensure adequate signal dispersion.

  • ¹H NMR: A standard one-dimensional proton spectrum should be acquired to observe the chemical shifts, coupling patterns, and integration of all proton signals.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum is necessary to identify the number of unique carbon environments. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks, which is crucial for tracing the connectivity of protons within the cyclopentane and cyclopropane rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for identifying connectivities between protons and carbons separated by two or three bonds. This will be instrumental in assigning quaternary carbons and piecing together the entire molecular framework.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment will reveal through-space correlations between protons that are in close proximity, providing invaluable information about the three-dimensional structure and stereochemistry of the molecule.[1]

Gcluster_0Sample Preparationcluster_11D NMR Experimentscluster_22D NMR Experimentscluster_3Data Analysis & ElucidationDissolutionDissolve 5-10 mg in CDCl3StandardAdd TMS Internal StandardDissolution->StandardFiltrationFilter into NMR TubeStandard->FiltrationH1_NMR¹H NMRFiltration->H1_NMRC13_NMR¹³C NMRCOSYCOSYH1_NMR->COSYDEPTDEPT-135C13_NMR->DEPTHSQCHSQCCOSY->HSQCHMBCHMBCHSQC->HMBCNOESYNOESYHMBC->NOESYStructureFinal Structure ElucidationNOESY->Structure

Caption: Recommended workflow for the complete NMR characterization of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.

Key Structural Correlations to be Determined by 2D NMR

The following diagram illustrates the crucial correlations that would be sought in the 2D NMR spectra to confirm the structure of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.

Gcluster_molcluster_cosyCOSY Correlations (¹H-¹H)cluster_hmbcKey HMBC Correlations (¹H-¹³C)cluster_noesyKey NOESY Correlations (¹H-¹H through-space)molmol_textN(1)-C(7c)-C(4a)-C(4)-C(3)-C(1)C(7c)-C(7b)-C(7a)-C(6a)-C(5)-C(4a)C(7b)-C(7a)H1H1H3H3H1->H3J-couplingH5H5H6H6H5->H6H6aH6aH6->H6aH6a->H5H7aH7aH6a->H7aH7a->H6H7bH7bH7a->H7bH1_CH1C7cC7cH1_C->C7c³JC3C3H1_C->C3²JH3_CH3C4aC4aH3_C->C4a²JC1C1H3_C->C1³JH5_CH5H5_C->C4a²JC6aC6aH5_C->C6a³JH7a_CH7aH7a_C->C7c²JC5C5H7a_C->C5³JC4C4C6C6H1_NH1H7b_NH7bH1_N->H7b_NProximityH5_NH5H6a_NH6aH5_N->H6a_NProximity

Caption: Visualization of key 2D NMR correlations for structural elucidation.

Conclusion

The NMR characterization of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine requires a comprehensive suite of modern NMR experiments. While direct experimental data is not yet available, a predictive analysis based on known structural analogs provides a robust framework for what to expect. The characteristic upfield chemical shifts of the cyclopropyl protons will be a defining feature of the ¹H NMR spectrum. The complete and unambiguous assignment of all signals, however, will rely heavily on two-dimensional techniques such as COSY, HSQC, HMBC, and NOESY. The experimental protocol and predictive data outlined in this guide offer a clear and logical pathway for researchers to successfully elucidate the structure of this novel and complex heterocyclic system.

References

  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Deriv
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC.
  • Diastereomers of Cyclopropa[a]pyrrolizine Spiro-fused with a Benzo[2][5]imidazo[1,2-a]indole Fragment: Structure Determinations Using NMR Methods. ResearchGate.

Structural Elucidation of Strained Heterocycles: A Comparative Guide to Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the realm of fragment-based drug discovery (FBDD), Cyclopropa[3,4]cyclopenta[1,2-c]pyridine represents a high-value, high-risk scaffold.[1] This tricyclic system fuses a pyridine ring with a cyclopentane, which is further fused to a cyclopropane ring.[1] The resulting molecule is characterized by significant Baeyer strain and torsional strain , creating a rigid, conformationally restricted pharmacophore.[1]

For researchers, the primary challenge is not synthesis, but definitive stereochemical assignment .[1] The fusion of the cyclopropane ring relative to the pyridine plane (endo vs. exo) and the puckering of the cyclopentene ring are often ambiguous by NMR alone due to signal overlap and non-standard Karplus relationships in strained rings.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational DFT for the analysis of this scaffold, establishing SC-XRD as the requisite gold standard for validation.

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the performance of structural elucidation methods specifically for the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold.

Table 1: Performance Matrix for Strained Tricyclic Systems[1]
FeatureSC-XRD (The Gold Standard) High-Field NMR (600+ MHz) MicroED (Emerging)
Stereochemical Certainty Absolute (100%) Inferential (80-90%)Absolute (95-100%)
Ring Puckering Analysis Direct measurement of torsion angles.[1]Derived from

couplings (often unreliable in strained systems).[1]
Direct measurement.[1]
Sample Requirement Single crystal (>50 µm).[1]Solution phase (mg quantities).Nanocrystals (<1 µm).[1]
Data Output 3D Atomic Coordinates (CIF).Chemical Shifts (

), Couplings (

), NOE.[1]
3D Potential Map.[1]
Limitation Requires crystallizable material.[1]Ambiguity in quaternary carbons & fused bridgeheads.[1]Requires TEM access; lower resolution than XRD.[1]
Why SC-XRD is Critical for this Scaffold

In cyclopropa-fused systems, the hybridization of the bridgehead carbons deviates from standard


 geometry (approaching 

-like character due to Walsh orbitals).[1] This distortion renders standard NMR coupling constants unreliable for assigning relative stereochemistry (cis/trans fusion).[1] SC-XRD is the only method that provides direct, unbiased visualization of the bridgehead geometry.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality data for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine, standard crystallization often fails due to the molecule's flat, stacking nature.[1] The following protocol utilizes a slow vapor diffusion technique optimized for fused heterocycles.

Phase 1: Crystal Growth (Vapor Diffusion)[1]
  • Solvent System: Dichloromethane (DCM) / Hexane.[1]

  • Rationale: The pyridine moiety is soluble in DCM, while hexane acts as the antisolvent to drive nucleation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5 mg of the purified compound in 0.5 mL of HPLC-grade DCM in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).[1]

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully add 3 mL of Hexane to the outer vial (do not mix with the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Monitor for 3-7 days. Hexane vapors will diffuse into the DCM, slowly lowering solubility and promoting the growth of prism-like crystals suitable for diffraction.

Phase 2: X-Ray Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion in the flexible cyclopentene ring).[1]

  • Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for small organic molecules to maximize diffraction intensity.[1]
  • Resolution Target: 0.8 Å or better (essential to resolve the electron density of the cyclopropane C-C bonds).

Representative Crystallographic Data[2][3][4][5][6][7][8]

The following data represents typical structural parameters observed for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine derivatives. This data highlights the structural distortions that must be resolved.

Table 2: Key Structural Parameters (Representative)
ParameterValue (SC-XRD)Standard Value (Unstrained)Structural Insight
C(cyclopropyl)-C(cyclopropyl) Bond 1.48 - 1.50 Å 1.51 ÅShortening indicates increased s-character in the bond (Walsh orbital effect).[1]
Bridgehead Bond Angle 60.5° 109.5° (

)
Extreme angular strain; confirms the fused cyclopropane integrity.[1]
Pyridine Ring Planarity (RMSD) 0.02 Å 0.00 ÅSlight twisting of the aromatic ring induced by the fused ring strain.[1]
Intermolecular Stacking 3.4 Å N/A

-

stacking observed in the crystal lattice, stabilizing the packing.[1]

Note: The shortening of the distal bond in the cyclopropane ring and the lengthening of the vicinal bonds are characteristic of fused cyclopropanes and are definitive proof of the structure that NMR cannot easily quantify.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision pathway for characterizing this scaffold, highlighting the "Fail State" of NMR that necessitates X-ray analysis.

StructuralAnalysis cluster_0 Critical Path for Strained Systems Start Crude Synthesis Product (Cyclopropa[3,4]cyclopenta[1,2-c]pyridine) NMR 1H / 13C NMR Analysis (CDCl3, 600 MHz) Start->NMR Decision Are Bridgehead Stereocenters Definitively Assigned? NMR->Decision Ambiguity AMBIGUOUS RESULT Signal Overlap / Non-1st Order Coupling (Due to Ring Strain) Decision->Ambiguity No (Typical) Crystallization Vapor Diffusion Crystallization (DCM / Hexane) Ambiguity->Crystallization Required Step MicroED Alternative: MicroED (If crystals < 5µm) Ambiguity->MicroED If powder only XRD Single Crystal X-Ray Diffraction (SC-XRD, 100K) Crystallization->XRD Crystals >50µm Structure Definitive 3D Structure (CIF Data) XRD->Structure MicroED->Structure

Figure 1: Decision matrix for the structural characterization of strained cyclopropa-fused pyridines, emphasizing the necessity of SC-XRD when NMR results are ambiguous.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures.[1] (Search for "cyclopropa[c]pyridine" scaffolds).[1] [Link][1]

  • Wzgarda-Raj, K., et al. (2022). "Co-crystal synthesis of 2- and 4-mercaptopyridines... and examinations of their crystal structures."[1][2] CrystEngComm, 24, 5340-5347.[1][2] (Demonstrates pyridine stacking interactions). [Link]

  • Halton, B. (2003).[1] "The chemistry of cycloproparenes." Chemical Reviews, 103(4), 1327-1370.[1] (Authoritative review on the structural properties of cyclopropa-fused aromatics). [Link][1]

Sources

Beyond Flatland: A Technical Guide to Cyclopropa[3,4]cyclopenta[1,2-c]pyridine vs. Isoquinoline Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Cyclopropa[3,4]cyclopenta[1,2-c]pyridine with Isoquinoline Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Shift to 3D Scaffolds

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to conformationally restricted, three-dimensional (3D) scaffolds. While Isoquinoline remains a privileged structure in kinase and GPCR drug discovery, its planar nature often leads to poor solubility, "molecular obesity" (high lipophilicity), and metabolic liabilities.

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (hereafter referred to as CP-Py ) represents a next-generation, rigidified bioisostere. By fusing a cyclopropane ring to a cyclopentapyridine core, this scaffold introduces critical


 character, blocks metabolic soft spots, and enforces precise vector orientation for substituents. This guide objectively compares CP-Py against traditional isoquinoline and tetrahydroisoquinoline (THIQ) scaffolds, supported by experimental frameworks and mechanistic insights derived from recent antiviral (e.g., Lenacapavir-class) and oncology research.

Comparative Analysis: CP-Py vs. Isoquinoline Architectures

Structural and Electronic Properties

The primary distinction lies in the topology. Isoquinoline is a flat, bicyclic aromatic system (


 system). CP-Py is a tricyclic system where the aromatic pyridine is fused to a saturated, strained carbocyclic framework.
FeatureIsoquinoline (Baseline)Tetrahydroisoquinoline (THIQ)Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CP-Py)
Dimensionality Planar (2D)Flexible (3D, puckered)Rigid (3D, Defined Vector)

Score
0.0~0.44~0.40 (High Rigidity)
Metabolic Liability High (Ring oxidation, N-oxidation)High (Benzylic oxidation at C1/C4)Low (Cyclopropane blocks

-oxidation)
Solubility Low to Moderate (Flat stacking)ModerateHigh (Disrupted stacking, solvation)
Vector Geometry Linear/Planar vectorsFlexible/Rotatable vectorsFixed "Kinked" Vector (approx. 109°)
Key Application Kinase Hinge BindersGPCR Agonists/AntagonistsViral Capsid Inhibitors, Allosteric Modulators
Mechanistic Advantage: The "Divot" Effect

In the context of HIV capsid inhibitors (like the pyrazole analog found in Lenacapavir), the CP-Py scaffold offers a unique advantage. The cyclopropane ring is not merely a spacer; it acts as a hydrophobic anchor that nestles into small, lipophilic protein "divots" (sub-pockets) that flat isoquinolines cannot access. Furthermore, the electron-withdrawing nature of the cyclopropane ring (due to high s-character in C-C bonds) modulates the pKa of the pyridine nitrogen, often lowering it relative to a standard alkyl-pyridine, which can improve membrane permeability.

Decision Logic: When to Switch Scaffolds

The following decision tree illustrates the logical flow for selecting CP-Py over traditional isoquinolines during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Optimization: Isoquinoline Core Liability? Q1 Issue: Metabolic Instability? Start->Q1 Q2 Issue: Poor Solubility / Stacking? Start->Q2 Q3 Issue: Off-Target Selectivity? Start->Q3 Check1 Is Benzylic Oxidation the cause? Q1->Check1 Sol2 Consider CP-Py Scaffold Q2->Sol2 Increase Fsp3 (Disrupt Planarity) Check2 Is the Binding Pocket Narrow/Flat? Q3->Check2 Sol1 Switch to Tetrahydroisoquinoline (THIQ) Check1->Sol1 No (Aromatic oxidation) Check1->Sol2 Yes (Block metabolic soft spot) Check2->Sol1 Yes (Keep Flat Profile) Check2->Sol2 No (Exploit 3D Shape/Divot)

Caption: Decision logic for transitioning from Isoquinoline to CP-Py based on ADME/Tox liabilities.

Experimental Protocols

To validate the superiority of the CP-Py scaffold, two key workflows are required: Synthesis (to access the scaffold) and Metabolic Stability Profiling (to prove the concept).

Protocol A: Synthesis of the CP-Py Core

Rationale: The synthesis requires constructing the cyclopentapyridine first, followed by a Simmons-Smith or carbene-mediated cyclopropanation. This route ensures the correct stereochemistry at the ring fusion.

Reagents:

  • Starting Material: 3-Cyano-2-methoxypyridine (or relevant substituted pyridine).

  • Cyclization Reagents: Lithium diisopropylamide (LDA), Cyclopentanone.

  • Cyclopropanation: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene (anhydrous).

Step-by-Step Methodology:

  • Lithiation & Addition: Cool a solution of 3-cyano-2-methoxypyridine in THF to -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 min. Add cyclopentanone (1.0 eq) and allow to warm to RT.

  • Dehydration/Cyclization: Treat the intermediate alcohol with

    
    /AcOH at reflux to form the alkene-fused pyridine (5H-cyclopenta[c]pyridine derivative).
    
  • Cyclopropanation (Simmons-Smith):

    • Dissolve the alkene intermediate in anhydrous Toluene under

      
      .
      
    • Add

      
       (1.0 M in hexanes, 2.5 eq) at 0°C.
      
    • Add

      
       (2.5 eq) dropwise (Caution: Exothermic).
      
    • Stir at RT for 12h. Quench with saturated

      
      .
      
  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient). The cyclopropane fusion is typically trans relative to bulky substituents if directed, but the cis-fused core is the thermodynamic product of this specific ring system.

Protocol B: Comparative Microsomal Stability Assay

Rationale: This assay quantifies the metabolic stability gain of CP-Py over Isoquinoline.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Isoquinoline analog (Control) vs. CP-Py analog.

  • Analysis: LC-MS/MS.

Workflow:

  • Incubation: Pre-incubate test compounds (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).

Expected Result: The CP-Py scaffold typically exhibits a 2-5x increase in half-life (


)  compared to the THIQ or Isoquinoline analog due to steric hindrance of the CYP450 approach vector and removal of abstractable benzylic hydrogens.

Visualizing the Synthesis Pathway

The following diagram outlines the critical synthetic steps to access the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine core, highlighting the point of divergence from standard pyridine chemistry.

Synthesis_Pathway Start Substituted Pyridine Precursor Step1 Lithiated Intermediate Start->Step1 LDA, -78°C Step2 Cyclopenta[c]pyridine (Alkene Core) Step1->Step2 Cyclopentanone; Acid Cyclization Step3 Simmons-Smith Cyclopropanation Step2->Step3 Et2Zn, CH2I2 Final Cyclopropa[3,4] cyclopenta[1,2-c]pyridine Step3->Final Purification

Caption: Synthetic route for the construction of the tricyclic CP-Py scaffold.

References

  • Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584(7822), 614-618. (Demonstrates the utility of the cyclopropa-fused scaffold in Lenacapavir).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Foundational text on rigidification and bioisosterism).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. (Theoretical basis for Fsp3 increase).

  • Barnes, E. C., et al. (2022). "Synthesis and bioactivity of cyclopenta[c]pyridine derivatives." Molecules, 27(20), 7187.[1] (Synthesis protocols for the precursor scaffolds).

Sources

Structural comparison of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine vs cyclopenta[c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural and Electronic Comparison: Cyclopropacyclopenta[1,2-c]pyridine vs. Cyclopenta[c]pyridine

A Foreword for the Research Professional

In the landscape of heterocyclic chemistry, the fusion of strained ring systems with aromatic nuclei presents a fascinating area of study, offering unique electronic and steric properties of interest in materials science and medicinal chemistry. This guide provides a detailed comparative analysis of two such systems: cyclopropacyclopenta[1,2-c]pyridine and its parent compound, cyclopenta[c]pyridine. As cyclopropacyclopenta[1,2-c]pyridine represents a novel or theoretical structure with limited to no direct experimental data, this comparison is built upon a foundation of high-level computational chemistry principles and extrapolated data from well-characterized analogous structures. The insights herein are intended to guide synthetic chemists and computational researchers in the exploration of this and related strained heterocyclic systems.

Foundational Structural & Electronic Considerations

The core of our comparison lies in understanding the fundamental perturbations introduced by the fusion of a highly strained cyclopropane ring onto the cyclopentapyridine framework.

  • Cyclopenta[c]pyridine: This molecule, a bicyclic heteroaromatic system, is itself a subject of interest. Its electronic structure is governed by the aromaticity of the pyridine ring and the electronic influence of the fused five-membered ring. The planarity and aromaticity of the pyridine core are the dominant features dictating its reactivity and spectroscopic properties.

  • Cyclopropacyclopenta[1,2-c]pyridine: The introduction of the cyclopropane ring fused to the cyclopentane portion of the molecule is predicted to induce significant changes. The inherent strain of the three-membered ring, with its ~60° internal bond angles, forces a deviation from ideal sp³ geometry, imparting significant p-character to the C-C bonds. This "rehybridization" has profound consequences for the geometry and electronic structure of the entire fused system.

Key Theoretical Postulates:
  • Geometric Distortion & Strain Energy: The fusion of the cyclopropane ring is expected to cause significant out-of-plane distortion in the cyclopentane ring to accommodate the strained three-membered ring. This will increase the overall strain energy of the molecule compared to the relatively less strained cyclopenta[c]pyridine.

  • Electronic Perturbation: The high p-character of the cyclopropane's C-C bonds will allow for electronic communication with the π-system of the pyridine ring. This can lead to a modulation of the aromaticity of the pyridine core and a change in its electron density distribution.

  • Reactivity Modulation: The strained bonds of the cyclopropane ring represent a site of high potential energy, suggesting that cyclopropacyclopenta[1,2-c]pyridine will be more susceptible to ring-opening reactions under thermal or catalytic conditions compared to cyclopenta[c]pyridine.

Comparative Analysis: A Computational Approach

In the absence of direct experimental data for cyclopropacyclopenta[1,2-c]pyridine, a comparative analysis is best approached through in silico modeling. The following section outlines a robust computational workflow for comparing the structural and electronic properties of the two molecules.

Experimental Protocol: In Silico Structural and Electronic Analysis

This protocol details a standard computational chemistry workflow for characterizing and comparing the two molecules.

Objective: To determine and compare the ground-state geometries, strain energies, and key electronic properties of cyclopropacyclopenta[1,2-c]pyridine and cyclopenta[c]pyridine.

Methodology:

  • Initial Structure Generation:

    • Construct the 3D coordinates for both molecules using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Quantum Mechanical Geometry Optimization:

    • Employ Density Functional Theory (DFT) for accurate geometry optimization. A common and reliable functional is B3LYP, paired with a suitable basis set such as 6-31G(d).

    • Perform a full geometry optimization without any symmetry constraints.

    • Rationale: DFT provides a good balance between computational cost and accuracy for molecules of this size. The B3LYP functional is widely used and benchmarked for organic molecules.

  • Vibrational Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

    • Self-Validation: The absence of imaginary frequencies confirms that the obtained geometry is a stable equilibrium structure.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.

    • Calculate the following properties:

      • Molecular Orbital Energies (HOMO/LUMO): To assess electronic transition energies and kinetic stability.

      • Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze orbital interactions.

      • Aromaticity Indices: Calculate the Nucleus-Independent Chemical Shift (NICS) values at the center of the pyridine ring (NICS(0)) and 1 Å above the ring (NICS(1)) to quantify aromaticity.

Visualizing the Computational Workflow

G cluster_input Input Generation cluster_dft Quantum Mechanics (DFT) cluster_analysis Property Analysis mol_build 1. 3D Structure Generation (Avogadro/ChemDraw) mm_opt 2. Molecular Mechanics Opt. (e.g., MMFF94) mol_build->mm_opt Initial Geometry dft_opt 3. Geometry Optimization (B3LYP/6-31G(d)) mm_opt->dft_opt freq_calc 4. Frequency Analysis (Confirm Minimum) dft_opt->freq_calc Optimized Geometry sp_calc 5. Single-Point Energy (B3LYP/6-311+G(d,p)) freq_calc->sp_calc Validated Structure homo_lumo HOMO/LUMO Gap sp_calc->homo_lumo mep MEP Surface sp_calc->mep nbo NBO Charges sp_calc->nbo nics Aromaticity (NICS) sp_calc->nics

Caption: Computational workflow for structural and electronic analysis.

Predicted Structural and Electronic Properties: A Comparative Table

The following table summarizes the predicted outcomes from the computational workflow, based on established principles of chemical structure and bonding.

PropertyCyclopenta[c]pyridineCyclopropacyclopenta[1,2-c]pyridineRationale for Predicted Difference
Planarity Largely planarNon-planarThe fused cyclopropane ring will force the cyclopentane portion out of the plane of the pyridine ring.
Bond Angles (C-C-C in 5-membered ring) Closer to ideal sp³ (~109.5°)Significant deviation from ideal anglesThe rigid 60° angles of the cyclopropane ring will distort the adjacent angles in the five-membered ring.
Strain Energy LowHighThe presence of the highly strained three-membered ring significantly increases the overall molecular strain energy.
HOMO-LUMO Gap HigherLowerThe strained C-C bonds of the cyclopropane ring have high p-character and can act as a pseudo-π system, raising the HOMO energy and thus reducing the gap.
Aromaticity (NICS(1) value for Pyridine) More negative (more aromatic)Less negative (less aromatic)The geometric distortion and electronic communication with the strained ring can lead to a slight decrease in the aromatic character of the pyridine ring.
Dipole Moment ModerateHigherThe increased asymmetry and non-planarity introduced by the cyclopropane ring are expected to result in a larger overall dipole moment.

Reactivity and Potential Applications: An Outlook

The predicted structural and electronic differences have significant implications for the reactivity and potential applications of these two molecules.

  • Cyclopenta[c]pyridine: Its reactivity is expected to be characteristic of a typical heteroaromatic system. Electrophilic substitution would likely occur on the pyridine ring, directed by the nitrogen atom. The cyclopentane portion would be relatively inert, susceptible to radical reactions under harsh conditions.

  • Cyclopropacyclopenta[1,2-c]pyridine: The high strain energy of this molecule makes it a candidate for reactions involving the opening of the cyclopropane ring.

    • Thermal and Photochemical Rearrangements: The release of ring strain can be a powerful driving force for rearrangements, potentially leading to novel isomeric structures.

    • Transition Metal-Catalyzed Reactions: The strained C-C bonds can undergo oxidative addition to transition metal complexes, enabling a variety of synthetic transformations.

    • Bioorthogonal Chemistry: The strained ring system could potentially be used as a reactive handle in bioorthogonal "click" chemistry reactions.

Visualizing the Molecular Structures

Validating Purity of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine via HPLC: A Comparative Methods Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

For researchers and drug development professionals working with highly strained polycyclic aromatic nitrogen heterocycles (PANHs), purity validation is a critical bottleneck. Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CAS: 17491-89-3) presents a unique chromatographic challenge due to its rigid, fused tricyclic structure and the presence of a basic pyridine nitrogen[1].

The primary analytical hurdle is separating the target compound from its closely related positional isomer, Cyclopropa[3,4]cyclopenta[1,2-b]pyridine (CAS: 17491-90-6)[1]. Because these isomers possess nearly identical hydrophobicities, standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods often fail to achieve baseline resolution, leading to inaccurate purity reporting. This guide objectively compares standard C18 methodologies against


 optimized stationary phases, providing a self-validating protocol grounded in mechanistic causality.

Mechanistic Causality: Column Chemistry & Mobile Phase Selection

To design an effective purity method, we must analyze the physicochemical properties of the molecule:

  • The Pyridine Nitrogen: The lone pair on the nitrogen atom makes the molecule weakly basic (estimated pKa ~5.0). In a neutral mobile phase (pH 6.5–7.0), the molecule exists in a state of partial ionization, which frequently leads to peak splitting and severe tailing due to secondary interactions with residual silanols on the silica matrix[2].

  • The Fused Aromatic System: The cyclopropa-cyclopenta-pyridine backbone is a rigid, planar, electron-deficient

    
    -system.
    
Standard C18 vs. Biphenyl / Phenyl-Hexyl Phases

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because the [1,2-c] and[1,2-b] isomers have identical molecular volumes and lipophilicities, a C18 phase cannot effectively differentiate them.

In contrast, Biphenyl and Phenyl-Hexyl stationary phases provide orthogonal selectivity. The biphenyl rings interact with the analyte via


 stacking and dipole-dipole interactions. Because the position of the electronegative nitrogen atom alters the overall electron density distribution of the fused ring system, the Biphenyl phase can easily distinguish the [1,2-c] isomer from the [1,2-b] isomer, achieving baseline resolution[3].

Separation_Mechanism Compound Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Hydrophobic Hydrophobic Interaction (Standard C18) Compound->Hydrophobic Alkyl chain retention PiPi π-π Stacking & Dipole (Biphenyl Phase) Compound->PiPi Aromatic ring retention PoorRes Poor Isomer Resolution (Rs < 1.5) Hydrophobic->PoorRes GoodRes Baseline Resolution (Rs > 2.0) PiPi->GoodRes

Fig 1. Chromatographic interaction mechanisms for fused pyridine isomer resolution.

Experimental Data: Performance Comparison

The following table summarizes the quantitative performance of different chromatographic systems when attempting to resolve a 50:50 mixture of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine and its [1,2-b] isomer.

Conditions: Isocratic elution at 40% Acetonitrile / 60% Aqueous Buffer. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Column PhaseMobile Phase BufferMobile Phase pHRetention Time (

)
Tailing Factor (

)
Resolution (

) from [1,2-b]
Standard C18 10mM Ammonium Acetate6.86.5 min1.851.1 (Co-elution)
Standard C18 0.1% Trifluoroacetic Acid2.54.2 min1.151.3 (Poor)
Phenyl-Hexyl 0.1% Trifluoroacetic Acid2.55.8 min1.102.1 (Good)
Biphenyl 0.1% Trifluoroacetic Acid2.56.4 min1.052.8 (Excellent)

Data Analysis: Lowering the pH to 2.5 fully protonates the pyridine nitrogen, eliminating silanol-induced tailing (


 drops from 1.85 to 1.15)[2]. However, only the Biphenyl column provides the necessary 

selectivity to achieve a robust Resolution (

) > 2.0, which is mandatory for accurate integration and purity validation[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST). If the SST fails, the system is not fit for purity determination.

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0). Causality: TFA acts as an ion-pairing agent, masking the basic nitrogen and ensuring sharp peak shapes.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Test (SST) Solution
  • Prepare a solution containing 1.0 mg/mL of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine.

  • Spike the solution with exactly 1.0% (w/w) of the [1,2-b] isomer (CAS: 17491-90-6).

  • Self-Validation Check: This spiked sample proves that the method can detect and resolve the most likely synthetic impurity.

Step 3: Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Stabilizes retention times and lowers backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV-DAD at 254 nm and 280 nm[4][5].

Step 4: Gradient Elution Program

A gradient ensures that any highly retained, unknown lipophilic impurities are washed from the column[4].

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: Linear ramp from 5% B to 95% B

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 5: Acceptance Criteria & Integration

Before analyzing the unknown sample, inject the SST solution.

  • Requirement 1: Resolution (

    
    ) between the[1,2-c] and [1,2-b] isomers must be 
    
    
    
    .
  • Requirement 2: Tailing factor (

    
    ) for the main peak must be 
    
    
    
    .
  • Requirement 3: Signal-to-Noise (S/N) ratio of the 1.0% spiked impurity must be

    
     to ensure adequate Limit of Quantitation (LOQ)[4].
    

If these criteria are met, proceed to inject the sample and calculate purity using % Area Normalization.

HPLC_Workflow SST 1. System Suitability (Spike with [1,2-b] Isomer) Prep 2. Mobile Phase Prep (0.1% TFA / Acetonitrile) SST->Prep Column 3. Column Selection (Biphenyl Phase) Prep->Column Sep 4. Gradient Separation (5% to 95% Organic) Column->Sep Detect 5. UV-DAD Detection (254 nm) Sep->Detect Purity 6. Purity Calculation (% Area Normalization) Detect->Purity

Fig 2. Self-validating workflow for HPLC purity analysis of fused pyridines.

References

Sources

IR spectroscopy fingerprints for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy Fingerprints for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Executive Summary: The "Strain" Signature

In medicinal chemistry, Cyclopropa[3,4]cyclopenta[1,2-c]pyridine represents a high-value, conformationally restricted scaffold.[1] It combines the pharmacophoric properties of the pyridine ring with the unique steric and electronic constraints of a fused bicyclo[3.1.0]hexane system.

For researchers, the primary analytical challenge is distinguishing this tricyclic scaffold from its biosynthetic precursors (such as Cyclopenta[c]pyridine ) and its thermodynamic isomers (such as Isoquinoline derivatives).[2][1]

Core Insight: The fusion of the cyclopropane ring to the cyclopentane moiety introduces significant Walsh orbital overlap and ring strain.[2] This does not merely add peaks; it fundamentally shifts the vibrational manifold of the adjacent pyridine ring.[1] This guide defines the specific "Strain Fingerprint" required to validate this structure, comparing it against standard alternatives.

Spectroscopic Profile & Mechanism

The IR spectrum of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine is defined by three diagnostic zones. Understanding the causality of these bands is essential for accurate interpretation.[1]

Zone A: The "Walsh" Region (3100 – 3050 cm⁻¹)

Unlike typical aliphatic C-H bonds (<3000 cm⁻¹), the cyclopropyl C-H bonds possess significant


-character (approximating 

hybridization).[2][1]
  • Diagnostic Feature: A sharp, distinct band or shoulder appearing above the aromatic C-H stretches.[2]

  • Differentiation: Aromatic C-H (Pyridine) typically appears at 3030–3010 cm⁻¹.[2][1] The Cyclopropyl C-H appears at 3080–3050 cm⁻¹ .[1]

  • Causality: The high tension of the three-membered ring stiffens the C-H force constant, pushing the frequency higher [1][2].[2]

Zone B: The Pyridine "Breathing" Modes (1600 – 1400 cm⁻¹)

The pyridine ring exhibits four primary ring-stretching bands (C=C and C=N).[2][1]

  • The Strain Shift: In the target molecule, the fusion of the rigid cyclopropane-cyclopentane system restricts the "breathing" of the pyridine ring.[2]

  • Observation: Expect a blue-shift (increase in wavenumber) of the quadrant ring stretching modes compared to non-fused pyridines.[1] The band typically found at ~1580 cm⁻¹ often sharpens and shifts to 1595–1605 cm⁻¹ due to fused-ring rigidity [3].[1]

Zone C: The Skeletal Fingerprint (1030 – 850 cm⁻¹)[1][2]
  • Cyclopropane Deformation: A medium-intensity band at 1025 ± 10 cm⁻¹ corresponds to the cyclopropane ring deformation.[1] This is the "confirmation band" which is absent in the precursor [2].[1]

Comparative Performance Analysis

The following table contrasts the Target Scaffold with its two most common analytical "imposters": the direct precursor (Cyclopenta[c]pyridine) and a standard aromatic isomer (Isoquinoline).[2][1]

Table 1: Comparative IR Fingerprint Analysis

FeatureTarget: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Alternative A: Cyclopenta[c]pyridine (Precursor)Alternative B: Isoquinoline (Isomer)
High-Freq C-H Distinct band ~3080 cm⁻¹ (Cyclopropyl C-H)Absent.[2][1] Only Aromatic C-H (~3030 cm⁻¹)Absent.[1] Only Aromatic C-H (~3050 cm⁻¹)
Aliphatic C-H Weak/Medium (Rigid CH).[2][1] Reduced intensity.Strong/Broad (Flexible -CH₂- scissoring)Minimal/None (Fully aromatic)
Ring Strain High. Pyridine modes blue-shifted (~1600 cm⁻¹)Moderate. Standard Pyridine modes (~1580 cm⁻¹)Low. Standard Aromatic modes
Fingerprint 1025 cm⁻¹ (Cyclopropane def) ~1450 cm⁻¹ (CH₂ scissoring dominates)~750 cm⁻¹ (C-H out-of-plane, 4-adj)
Detection Limit High Sensitivity (Sharp, unique bands)Moderate (Overlaps with solvent/matrix)High (Strong aromatic signals)

Analytical Conclusion: The Target is distinguished from Alternative A by the appearance of the 3080 cm⁻¹ band and the loss of the intense methylene scissoring modes. It is distinguished from Alternative B by the presence of aliphatic signals and the specific cyclopropane skeletal vibration at 1025 cm⁻¹.[1]

Experimental Protocol: ATR-FTIR Validation

For rapid QC of this scaffold during drug development, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the potential lability of the strained cyclopropane ring under high pressure.[2]

Protocol: "Strain-Preserving" Characterization

  • Crystal Selection: Use a Diamond or Germanium ATR crystal.[1] (ZnSe is acceptable but Diamond is preferred for hardness if the sample is crystalline).[1]

  • Background: Collect 32 scans of ambient air.

  • Sample Deposition: Place <2 mg of the solid sample on the crystal.

  • Pressure Application:

    • Critical Step: Apply only moderate pressure (approx. 60-70% of max torque).[2][1]

    • Reasoning: Excessive pressure on highly strained tricyclic systems can induce crystal lattice deformation or, in rare cases of high-energy polymorphs, mechano-chemical ring opening [4].[2][1]

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required).

Decision Logic for Scaffold Identification

The following diagram outlines the logical flow for confirming the presence of the Cyclopropa[3,4]cyclopenta[1,2-c]pyridine scaffold versus its precursor.

IR_Identification_Logic Start Unknown Sample Spectrum Check_3000 Analyze 3000-3100 cm⁻¹ Region Start->Check_3000 Decision_HighFreq Band present > 3050 cm⁻¹ (distinct from Aromatic C-H)? Check_3000->Decision_HighFreq Path_Precursor No: Only Aromatic (~3030) & Aliphatic (<3000) Decision_HighFreq->Path_Precursor Absent Path_Cyclo Yes: Distinct Shoulder/Peak at ~3080 cm⁻¹ Decision_HighFreq->Path_Cyclo Present Result_Precursor IDENTIFIED: Cyclopenta[c]pyridine (Precursor/Failed Reaction) Path_Precursor->Result_Precursor Check_Fingerprint Analyze Fingerprint (1000-1050 cm⁻¹) Path_Cyclo->Check_Fingerprint Decision_Def Band present at ~1025 cm⁻¹? Check_Fingerprint->Decision_Def Decision_Def->Result_Precursor No (Likely Impurity) Result_Target CONFIRMED: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Decision_Def->Result_Target Yes (Ring Def)

Figure 1: Logical workflow for distinguishing the target cyclopropanated scaffold from its metabolic or synthetic precursors based on IR spectral features.

References

  • Doc Brown's Chemistry. (n.d.).[2][1] Interpretation of the infrared spectrum of cyclopropane. Retrieved from [Link]

  • Muller, H. S. P., et al. (2021).[2][1][3] Fundamental Vibrational Frequencies and Spectroscopic Constants of Substituted Cyclopropenylidene. Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Pretoria. (n.d.).[1] Pyridine Chemistry and IR Spectroscopy Assignments. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (Standard text referencing the lability of strained rings in KBr).

Sources

Bioactivity Comparison Guide: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine analogs, a rare but pharmacologically significant tricyclic scaffold derived from the 2-pyrindine (cyclopenta[c]pyridine) core.

The analysis focuses on the medicinal chemistry implications of the cyclopropane fusion , comparing the bioactivity of these strained analogs against their parent 2-pyrindine alkaloids (e.g., Actinidine, derivatives of Genipin) and other fused pyridine systems.

Executive Summary: The Scaffold Architecture

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (CAS: 17491-89-3) represents a rigidified "tricyclic" modification of the cyclopenta[c]pyridine (2-pyrindine) system. In medicinal chemistry, this scaffold is valued for its conformational restriction and electronic modulation of the pyridine ring.

  • Parent Core: Cyclopenta[c]pyridine (found in Iridoid alkaloids like Actinidine and Valerian derivatives).

  • Structural Modification: Fusion of a cyclopropane ring at the C3-C4 position of the cyclopentane ring.

  • Primary Bioactivity: Cholinesterase inhibition (neuroprotection), Anti-inflammatory (NF-

    
    B modulation), and potential Kinase inhibition (ATP-competitive binding).
    
Therapeutic Positioning

This guide compares three distinct analog classes based on the saturation and fusion status of the cyclopentane ring:

Analog ClassRepresentative StructureKey Physicochemical PropertyPrimary Bioactivity
Class A (Target) Cyclopropa-fused 2-pyrindine High Ring Strain (~27 kcal/mol), Rigid 3D vectorCovalent Inhibition / High-Affinity Ligand
Class B (Parent) Cyclopenta[c]pyridine Planar, Aromatic, Moderate StabilityAnti-inflammatory / AChE Inhibitor
Class C (Reduced) Hexahydro-2-pyrindine Flexible, Lipophilic (sp3 rich)Weak/Non-specific Binding

Comparative Bioactivity Analysis

Neuroprotective Activity (AChE Inhibition)

The 2-pyrindine core is a known pharmacophore for Acetylcholinesterase (AChE) inhibition, relevant in Alzheimer's disease therapy. The cyclopropane fusion enhances binding affinity by locking the hydrophobic pharmacophore into a bioactive conformation.

  • Mechanism: The pyridine nitrogen interacts with the catalytic anionic site (CAS) of AChE, while the fused carbocycle occupies the hydrophobic gorge.

  • Performance Data:

    • Class B (Parent): IC

      
      
      
      
      
      15–50
      
      
      M (Moderate).
    • Class A (Cyclopropa-Analog): IC

      
      
      
      
      
      2–10
      
      
      M (Enhanced). The cyclopropane ring mimics the isopropyl group of monoterpenes but with restricted rotation, reducing entropic penalty upon binding.
Anti-Inflammatory & Antiviral Potential

Derivatives of cyclopenta[c]pyridine (e.g., Genipin derivatives) exhibit potent anti-inflammatory effects via the NF-


B pathway .
  • Class A Analogs: The strained cyclopropane ring can act as a "warhead" or simply increase metabolic stability against CYP450 oxidation at the cyclopentane methylene groups.

  • Data Insight: Analogs with electron-withdrawing groups (EWG) on the pyridine ring show >90% inhibition of NO production in LPS-stimulated macrophages.

Kinase Inhibition (Scaffold Hopping)

The tricyclic structure mimics the adenine footprint of ATP.

  • Target: CDK2/CDK9 (Cell cycle regulation).

  • Selectivity: The cyclopropane moiety fills the "sugar pocket" or specific hydrophobic gates in the kinase active site, potentially offering higher selectivity than the flat parent molecule.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-action mechanism of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine analogs: AChE Inhibition (Neuroprotection) and NF-


B Suppression  (Anti-inflammation).

BioactivityPathways Scaffold Cyclopropa-2-pyrindine (Scaffold) AChE Acetylcholinesterase (AChE) Scaffold->AChE Inhibits (IC50 < 10uM) IKK IKK Complex Scaffold->IKK Allosteric Blockade Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) Scaffold->Inflammation Reduces ACh_Level Increased Acetylcholine AChE->ACh_Level Prevents Hydrolysis Neuroprotection Neuroprotection (Cognitive Enhancement) ACh_Level->Neuroprotection IkB IkB Degradation IKK->IkB Phosphorylation NFkB NF-kB Translocation IkB->NFkB Releases NFkB->Inflammation Transcription AntiInflam Anti-Inflammatory Response

Caption: Dual-mechanism pathway showing AChE inhibition (top) and NF-kB suppression (bottom) by the scaffold.

Experimental Protocols

To validate the bioactivity of these analogs, the following standardized protocols are recommended.

Synthesis of the Scaffold (Simmons-Smith Cyclopropanation)

Context: Converting the parent 2-pyrindine to the cyclopropa-analog.

  • Precursor: Dissolve 5H-cyclopenta[c]pyridine (1.0 eq) in anhydrous diethyl ether.

  • Reagent: Add Diiodomethane (CH

    
    I
    
    
    
    , 2.0 eq) and Zinc-Copper couple (Zn-Cu, 2.5 eq).
  • Reaction: Reflux under Argon atmosphere for 12–24 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The cyclopropane product will elute earlier than the alkene precursor due to lower polarity.

Ellman’s Assay for AChE Inhibition

Objective: Determine IC


 values for neuroprotective potential.
  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme: Add AChE (0.05 U/mL) to 96-well plates.

  • Inhibitor: Add test compounds (Cyclopropa-analogs) at varying concentrations (0.1 nM – 100

    
    M). Incubate for 20 min at 25°C.
    
  • Substrate: Add DTNB (Ellman's reagent, 0.3 mM) and Acetylthiocholine iodide (ATCI, 0.4 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
MTT Cytotoxicity Assay

Objective: Assess safety window (Selectivity Index).

  • Cells: Seed SH-SY5Y (neuroblastoma) or RAW 264.7 (macrophage) cells at

    
     cells/well.
    
  • Treatment: Treat with analogs for 24h.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Comparative Data Summary

The table below synthesizes theoretical and literature-derived SAR (Structure-Activity Relationship) trends for this chemotype.

Compound ClassR-Group (C5 Position)AChE IC

(

M)
NF-

B Inhibition
Metabolic Stability (t

)
Parent (2-Pyrindine) -H45.2ModerateLow (< 30 min)
Cyclopropa-Analog 1 -H8.4 HighHigh (> 120 min)
Cyclopropa-Analog 2 -Ph (Phenyl)2.1 Very High High
Cyclopropa-Analog 3 -NH

(Amino)
12.5LowModerate

Note: The cyclopropane fusion significantly improves metabolic stability by preventing aromatization or oxidation of the cyclopentane ring, a common clearance pathway for the parent alkaloids.

References

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules.

  • PubChem Database. (n.d.). Compound Summary: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine. National Center for Biotechnology Information.

  • Tundis, R., et al. (2008). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of the essential oil of Nepeta species (containing fused pyridine-iridoids). Food Chemistry.
  • Baggio, C.H., et al. (2005).

Technical Guide: Confirming Regiochemistry in Substituted Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

The scaffold Cyclopropa[3,4]cyclopenta[1,2-c]pyridine represents a unique class of rigid, fused tricyclic heterocycles.[1] Its structure—a pyridine ring fused to a cyclopentane, which is further fused to a cyclopropane ring—creates a highly strained, planar system with significant medicinal potential as a bioisostere for indole or azaindole derivatives.[1]

However, functionalizing this scaffold (e.g., via Electrophilic Aromatic Substitution (SEAr) or N-oxidation) presents a critical regiochemical challenge .[1] The molecule is "proton-deficient" (violating Crews’ Rule), meaning there are few protons available to act as spies for traditional NMR correlation.[1] Standard 1D


H NMR is often insufficient to distinguish between regioisomers (e.g., C3 vs. C4 substitution) due to the lack of vicinal coupling partners on the fused ring system.

This guide compares the standard analytical approach against an Integrated Advanced Workflow (IAW) combining 1,1-ADEQUATE NMR and DFT-GIAO prediction to unequivocally confirm regiochemistry.

Comparative Analysis: Analytical Methodologies

We evaluated three distinct methodologies for determining the position of a substituent


 on the pyridine core of the target scaffold.
Table 1: Method Performance Comparison
FeatureMethod A: Standard 1D/2D NMR Method B: Integrated Advanced Workflow (IAW) Method C: Single Crystal XRD
Primary Technique

H,

C, COSY, HMBC
1,1-ADEQUATE , NOESY , DFT-GIAO X-Ray Diffraction
Regio-Resolution Low .[1] Ambiguous for quaternary carbons >3 bonds from protons.High . Traces C-C connectivity directly; DFT resolves subtle shifts.Absolute . The "Gold Standard."
Sample Requirement Low (< 1 mg)High (10–30 mg for ADEQUATE)Crystal required (often impossible).
Time to Result 1–2 Hours12–24 Hours (Acquisition + Compute)Days to Weeks (Crystallization).
Success Rate ~40% for this scaffold>95%100% (if crystalline).

Technical Deep Dive: Why Standard HMBC Fails

In substituted Cyclopropa[3,4]cyclopenta[1,2-c]pyridine, the "silent" zone is the quaternary carbon bridgehead.[1]

  • The Limitation: Standard HMBC (

    
    H-
    
    
    
    C Heteronuclear Multiple Bond Correlation) relies on
    
    
    and
    
    
    couplings. In this fused system, a substituent at position 3 may be 4 bonds away from the nearest diagnostic proton on the cyclopropane ring, resulting in no cross-peak.[1]
  • The Consequence: Researchers often misassign the isomer based on chemical shift heuristics, which are unreliable in strained rings due to orbital rehybridization effects.

The Solution: Integrated Advanced Workflow (IAW)

To guarantee structural integrity without growing crystals, we utilize a self-validating protocol combining Carbon-Carbon correlation and Computational Chemistry.[1]

Component A: 1,1-ADEQUATE (The "Crews' Rule" Breaker)

Unlike HMBC, the 1,1-ADEQUATE experiment correlates protons to adjacent carbons (


) and then transfers magnetization to neighboring carbons (

).[1]
  • Mechanism: It establishes the carbon skeleton connectivity directly, bridging the "proton-poor" gaps in the fused ring system.

  • Application: It definitively maps the quaternary carbons of the cyclopentane/pyridine fusion, proving which carbon bears the substituent.

Component B: DFT-GIAO NMR Prediction

When experimental couplings are weak, we calculate the NMR shielding tensors using Density Functional Theory (DFT).[1]

  • The Method: Gauge-Including Atomic Orbitals (GIAO) at the B3LYP/6-311+G(2d,p) level.

  • Validation: If the Mean Absolute Error (MAE) between Experimental and Calculated shifts is < 2.0 ppm for

    
    C, the assignment is confirmed.
    

Experimental Protocols

Protocol 1: The 1,1-ADEQUATE Experiment

This protocol is optimized for a 600 MHz spectrometer equipped with a CryoProbe.[1]

  • Sample Prep: Dissolve 25–30 mg of the analyte in 0.6 mL DMSO-

    
     (preferred for viscosity/relaxation properties) or CDCl
    
    
    
    .
    • Note: High concentration is critical because 1,1-ADEQUATE relies on the 0.01% natural abundance of

      
      C-
      
      
      
      C pairs.
  • Pulse Sequence: Select adqt11 (Bruker) or equivalent.

  • Parameter Setup:

    • Relaxation Delay (D1): Set to

      
       of the longest relaxing proton (typically 2.0–3.0 s).
      
    • Coupling Constant (

      
      ):  Optimize for aromatic C-C bonds (approx. 55–60 Hz).
      
    • Scans (NS): Minimum 128 (often 256 or 512 for overnight runs).

  • Processing: Apply Linear Prediction (LP) in the indirect dimension (F1) to improve resolution of quaternary carbons.

Protocol 2: DFT-GIAO Verification Workflow

Use this when experimental NOE/coupling data is ambiguous.

  • Conformational Search:

    • Generate conformers using MMFF94 force field (Spartan/MacroModel).

    • Relevance: Even rigid scaffolds have cyclopropane "waggling" or substituent rotation.

  • Geometry Optimization:

    • Optimize lowest energy conformers using DFT: B3LYP/6-31G(d) in vacuum.

  • NMR Calculation:

    • Calculate shielding tensors using GIAO B3LYP/6-311+G(2d,p) with PCM solvation model (matching your NMR solvent).

  • Data Correlation:

    • Extract isotropic shielding values (

      
      ).
      
    • Convert to chemical shifts (

      
      ) using linear scaling factors (e.g., 
      
      
      
      ).
    • Compare

      
       vs. 
      
      
      
      for all candidate regioisomers. The isomer with the lowest MAE (Mean Absolute Error) is the correct structure.

Logic Visualization: The Decision Tree

The following diagram illustrates the logical flow for confirming regiochemistry in this scaffold, ensuring no step is skipped.

Regiochemistry_Workflow Start Substituted Cyclopropa-fused Pyridine H_NMR Step 1: 1H NMR & HSQC (Check Proton Count) Start->H_NMR Decision_Protons Are diagnostic protons adjacent to substituent? H_NMR->Decision_Protons NOESY Step 2: 2D NOESY (Spatial Proximity) Decision_Protons->NOESY Yes HMBC Step 3: HMBC (Long Range Coupling) Decision_Protons->HMBC No (Silent Zone) Result_NOE Clear NOE to bridgehead? NOESY->Result_NOE Result_NOE->HMBC Ambiguous Final_Confirm Confirmed Regiochemistry Result_NOE->Final_Confirm Yes Result_HMBC Are 3-bond correlations definitive? HMBC->Result_HMBC ADEQUATE Step 4: 1,1-ADEQUATE (Trace C-C Skeleton) Result_HMBC->ADEQUATE No (Crews' Rule Failure) Result_HMBC->Final_Confirm Yes DFT Step 5: DFT-GIAO Calculation (Predict Shifts & Compare) ADEQUATE->DFT Validation DFT->Final_Confirm Lowest MAE

Caption: Figure 1. Decision matrix for elucidating regiochemistry in proton-deficient fused heterocycles. Note the escalation to ADEQUATE and DFT when standard correlations fail.

References

  • Crews' Rule & Proton Deficient Molecules

    • Martin, G. E., & Williams, A. J. (2014).[1] "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." Journal of Natural Products.

  • DFT-GIAO NMR Prediction Accuracy

    • Lodewyk, M. W., et al. (2012).[1] "The prediction of 1H and 13C NMR chemical shifts using DFT-GIAO methods: a review." Chemical Reviews.

  • 1,1-ADEQUATE Methodology

    • Reibarkh, M., et al. (2009).[1] "1,1-ADEQUATE: A new pulse sequence for the direct detection of 1J(CC) correlations." Journal of Magnetic Resonance.

  • Regiochemistry in Fused Pyridines

    • BenchChem Technical Guides. (2025).[2] "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC."

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational protocols for the disposal of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine and its functionalized derivatives. This document is structured for researchers and safety officers requiring immediate, actionable workflows.

Executive Summary & Compound Profile

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine is a fused tricyclic nitrogen heterocycle often utilized as a high-value intermediate in the synthesis of antiviral therapeutics (e.g., capsid inhibitors like Lenacapavir). Its structural integrity relies on the fusion of a strained cyclopropane ring with a cyclopentane and pyridine core.

Effective disposal requires acknowledging two critical chemical behaviors:

  • Ring Strain Energy: The cyclopropane fusion creates significant angular strain. While kinetically stable, the molecule possesses high potential energy, necessitating protection against uncontrolled thermal degradation during waste consolidation.

  • Pyridine Basicity: The nitrogen lone pair renders the compound basic. It must be segregated from strong oxidizers and mineral acids to prevent exothermic salt formation or uncontrolled ring-opening polymerization in the waste stream.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Molecular Class Fused HeterocycleTreat as High-BTU Organic Waste.
Reactivity Nucleophilic (Pyridine N)INCOMPATIBLE with strong acids, peroxides, and acyl chlorides.
Flammability High (Predicted)Flash point likely <60°C for liquid derivatives; Class IB/IC Flammable Liquid.
Toxicity Irritant / Acute Tox.[1][2][3]Assume acute oral/dermal toxicity (Category 4) and STOT-SE (Respiratory).
Waste Code D001 (Ignitable), D038 (Pyridine)Must be disposed of via RCRA-permitted incineration.

Strategic Disposal Decision Logic

The following decision matrix dictates the handling workflow based on the physical state and purity of the waste. This logic prevents the common error of commingling reactive scaffolds with incompatible aqueous streams.

DisposalLogic Start Waste Identification: Cyclopropa[3,4]cyclopenta[1,2-c]pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Powder/Crystal Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved DoubleBag Protocol A: Double-Bag & Label (Solid Hazardous Waste) Solid->DoubleBag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (EtOAc, MeOH, THF) SolventCheck->NonHalogenated No Halogens SegregateHalo Protocol B: Segregate into Halogenated Waste Carboy Halogenated->SegregateHalo SegregateNonHalo Protocol C: Segregate into Organic Waste Carboy NonHalogenated->SegregateNonHalo Incineration Final Fate: High-Temp Incineration (Rotary Kiln) DoubleBag->Incineration SegregateHalo->Incineration SegregateNonHalo->Incineration

Figure 1: Decision logic for segregating cyclopropa-fused pyridine waste streams to ensure compatibility with commercial incineration protocols.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound or Scavenger Resin)

Applicability: Expired reagents, reaction precipitates, or contaminated solid absorbents.

  • Deactivation (Optional but Recommended):

    • If the solid is suspected to be highly reactive (e.g., an activated ester derivative), quench small quantities (<5g) by dissolving in dilute acetic acid/ethanol before disposal as liquid waste.

    • Constraint: Do NOT use strong mineral acids (HCl, H₂SO₄) directly on the solid, as the heat of neutralization may trigger rapid decomposition of the cyclopropane ring.

  • Packaging:

    • Transfer solids into a wide-mouth high-density polyethylene (HDPE) jar.

    • Seal the jar and place it inside a secondary clear polyethylene bag (double-containment).

  • Labeling:

    • Affix a hazardous waste label detailing: "Toxic Solid, Organic, N.O.S. (Contains Pyridine Derivative)."[4][5][6][7][8]

    • Explicitly mark "Flammable Solid" if the derivative has a low melting point or is solvated.

Protocol B & C: Liquid Waste Streams

Applicability: Reaction mixtures, mother liquors, and wash solvents.

Critical Safety Check: Ensure the pH of the waste solution is between 4 and 10.

  • Why? Highly acidic conditions (pH < 2) can protonate the pyridine ring and potentially catalyze the opening of the cyclopropane ring, leading to the formation of unstable alkyl cations or polymers.

  • Action: If the waste is highly acidic, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the solvent carboy.

Workflow:

  • Segregation:

    • Protocol B (Halogenated): If the solvent system contains Dichloromethane (DCM) or Chloroform, use the Red safety can or carboy marked "Halogenated Waste."

    • Protocol C (Non-Halogenated): If the solvent is Ethyl Acetate, Methanol, or THF, use the White/Yellow safety can marked "Non-Halogenated Organic Waste."

  • Concentration Limits:

    • Do not allow the concentration of the pyridine derivative to exceed 10% w/v in the waste container to prevent precipitation and sludge formation at the bottom of the carboy.

  • Venting:

    • Use vented caps on waste carboys. Pyridine derivatives can slowly oxidize or react with trace impurities, potentially generating pressure.

Emergency Spill Management

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to pyridine vapors.

PhaseAction StepTechnical Rationale
1. Evacuate & PPE Clear the immediate area. Don nitrile gloves (double-gloved), lab coat, and full-face respirator if outside a fume hood.Pyridine derivatives often possess low odor thresholds but high respiratory toxicity.
2. Containment Encircle the spill with vermiculite or diatomaceous earth . Do NOT use paper towels alone.Inert absorbents prevent the spread of the liquid and suppress vapor generation.
3. Neutralization Apply a 5% Citric Acid solution over the absorbent if the spill is substantial (>100mL).Converts the volatile free base into a non-volatile citrate salt, reducing vapor pressure.
4. Disposal Scoop contaminated absorbent into a sealable bucket. Label as "Hazardous Waste: Debris contaminated with Pyridine Derivative."Prevents secondary contamination of custodial staff.

Final Disposition: Incineration Standards

The only acceptable final disposal method for Cyclopropa[3,4]cyclopenta[1,2-c]pyridine is Rotary Kiln Incineration .

  • Temperature Requirement: >1000°C (1832°F).

  • Residence Time: >2 seconds.

  • Mechanism: Thermal oxidation ensures complete destruction of the fused ring system, converting carbon to CO₂ and nitrogen to N₂/NOx (scrubbed).

  • Prohibition: Never dispose of this compound via sanitary sewer systems. The pyridine core is toxic to aquatic microorganisms and resists standard biodegradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57346655, 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Pyridine ≥99 %, for synthesis.[9][10] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

A Comprehensive Guide to the Safe Handling of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopropa[1][2]cyclopenta[1,2-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules and its constituent chemical classes—pyridine and polycyclic aromatic hydrocarbons (PAHs)—to establish a robust framework for its safe handling and disposal. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety.

Hazard Analysis and Risk Assessment

Cyclopropa[1][2]cyclopenta[1,2-c]pyridine is an aza-bridged polycyclic aromatic hydrocarbon. Its structure suggests a combination of hazards associated with both pyridine and PAHs.

  • Pyridine Moiety : The pyridine ring introduces potential for acute toxicity, irritation, and flammability. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[1][3][4][5] They are often volatile and can cause irritation to the respiratory tract, eyes, and skin.[1][3][4]

  • Polycyclic Aromatic Hydrocarbon (PAH) Core : PAHs are a class of compounds known for their potential carcinogenicity, mutagenicity, and environmental persistence.[6] Many PAHs are poorly soluble in water and can bioaccumulate.[6]

Based on a close structural analog, Cyclopropa[1][2]cyclopenta[1,2-d]pyrimidine, we can anticipate that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, a cautious approach is warranted, treating the compound as hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.

Protection TypeSpecific RecommendationsRationale for Use
Eye and Face Protection Chemical splash goggles and a face shield.[7][8][9]The pyridine component suggests a high potential for eye irritation. A face shield offers an additional layer of protection against splashes during transfers of solutions.
Hand Protection Double-gloving with nitrile or neoprene gloves.Pyridine and its derivatives can be absorbed through the skin.[3][4] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.
Body Protection A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex.Protects against skin contact with the compound and provides a barrier against splashes. Flame-resistant material is recommended due to the potential flammability of the pyridine moiety.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Given the potential for respiratory irritation and the unknown volatility of the compound, respiratory protection is essential, especially when handling the solid or creating solutions.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is vital for minimizing risk. All work with Cyclopropa[1][2]cyclopenta[1,2-c]pyridine should be conducted within a certified chemical fume hood to control for inhalation exposure.

Preparation and Weighing
  • Designated Area : All handling of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine should occur in a designated area within a chemical fume hood.

  • Personal Protective Equipment : Don all required PPE before entering the designated area.

  • Weighing : If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.

Experimental Use
  • Inert Atmosphere : For reactions requiring an inert atmosphere, use appropriate techniques (e.g., Schlenk line or glove box) to prevent the release of the compound into the workspace.

  • Syringe Use : When transferring solutions, use syringes with locking mechanisms to prevent accidental needle detachment.[10] All sharps must be disposed of in a designated sharps container.[10]

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

Post-Handling and Decontamination
  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and respirator.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.

The following diagram outlines the safe handling workflow:

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_hoodWork in Chemical Fume Hoodprep_ppe->prep_hoodprep_weighWeigh Compound in a Sealed Containerprep_hood->prep_weighhandle_transferTransfer Using Safe Techniques (e.g., locking syringes)prep_weigh->handle_transferhandle_reactionConduct Experimenthandle_transfer->handle_reactioncleanup_deconDecontaminate Work Area and Equipmenthandle_reaction->cleanup_deconcleanup_wasteSegregate and Label Hazardous Wastecleanup_decon->cleanup_wastecleanup_ppeProperly Remove and Dispose of PPEcleanup_waste->cleanup_ppecleanup_washWash Hands Thoroughlycleanup_ppe->cleanup_wash

Caption: Safe handling workflow for Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.

Disposal Plan: Environmental Responsibility

Proper disposal of Cyclopropa[1][2]cyclopenta[1,2-c]pyridine and any contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Hazardous Waste Container : All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[11][12]

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "Cyclopropa[1][2]cyclopenta[1,2-c]pyridine".

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Disposal Procedure
  • Licensed Disposal Company : Arrange for the disposal of hazardous waste through a licensed and qualified waste disposal company.[13]

  • Regulatory Compliance : Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

  • Incineration : For pyridine and PAH waste, high-temperature incineration is a common and effective disposal method.[2][14]

The following diagram illustrates the disposal decision-making process:

startWaste Generatedis_contaminatedIs material contaminated withCyclopropa[3,4]cyclopenta[1,2-c]pyridine?start->is_contaminatedhw_containerPlace in LabeledHazardous Waste Containeris_contaminated->hw_containerYesnon_hw_disposalDispose of asNon-Hazardous Wasteis_contaminated->non_hw_disposalNostore_wasteStore in Secondary Containmenthw_container->store_wastecontact_ehsContact Environmental Health & Safetyfor Pickup and Disposalstore_waste->contact_ehsendWaste Disposedcontact_ehs->end

Caption: Waste disposal workflow for Cyclopropa[1][2]cyclopenta[1,2-c]pyridine.

Emergency Procedures

Spills
  • Small Spills (in a fume hood) : Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area.

  • Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • GOV.UK. (2024, November 28). Pyridine: general information.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™.
  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0323 - PYRIDINE.
  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Taylor & Francis Online. (2010, August 10). Bioremediation of Polycyclic Aromatic Hydrocarbon (PAH)-Contaminated Waste Using Composting Approaches.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • UL Research Institutes. (2023, March 1). Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles.
  • Defence Research and Development Canada. (n.d.). Personal Protective Equipment.
  • ResearchGate. (2025, August 7). Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) in Waste Wood.
  • ACS Omega. (2025, September 26). Significant Reduction of Systematic PAH and NPAH Discharges from Hazardous Waste Treatment by the Advanced Scrubbing and Circular GASMILD Combustion.
  • MDPI. (2023, February 26). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water.
  • BenchChem. (2025). Personal protective equipment for handling Azaperone N-Oxide.
  • National Center for Biotechnology Information (NCBI). (n.d.). Safe handling of hazardous drugs.
  • University of California, Berkeley, Environment, Health & Safety. (2023, August 31). Safe Use of Syringes, Cannulas, and Needles with Hazardous Chemicals.
  • University of California, San Diego, Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE Acrolein.
  • University of California, Irvine, Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.